Product packaging for 6-Bromo-N,N-dimethylpyridazin-3-amine(Cat. No.:CAS No. 14959-33-2)

6-Bromo-N,N-dimethylpyridazin-3-amine

カタログ番号: B169425
CAS番号: 14959-33-2
分子量: 202.05 g/mol
InChIキー: UTWSRZIERMKJOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Bromo-N,N-dimethylpyridazin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3 B169425 6-Bromo-N,N-dimethylpyridazin-3-amine CAS No. 14959-33-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromo-N,N-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWSRZIERMKJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599294
Record name 6-Bromo-N,N-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14959-33-2
Record name 6-Bromo-N,N-dimethyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N,N-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Bromo-N,N-dimethylpyridazin-3-amine. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents logical workflows and relevant biological pathways.

Core Physical and Chemical Properties

This compound is a halogenated pyridazine derivative. Its chemical structure and key identifiers are fundamental to understanding its physical characteristics and reactivity.

Table 1: Core Identifiers and Properties of this compound

PropertyValueSource
CAS Number 14959-33-2[1]
Molecular Formula C₆H₈BrN₃[1]
Molecular Weight 202.05 g/mol [1][2]
Canonical SMILES CN(C)C1=CC=C(Br)N=N1[2]
InChI Key UTWSRZIERMKJOJ-UHFFFAOYSA-N[2]

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 29.02 Ų-
LogP (Octanol-Water Partition Coefficient) 1.3051-
Hydrogen Bond Acceptors 3-
Hydrogen Bond Donors 0-
Rotatable Bonds 1-

Experimental Protocols for Physical Property Determination

To ascertain the precise physical properties of this compound, standardized experimental procedures are necessary. The following sections detail the methodologies for determining melting point, boiling point, and solubility.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.[3][4] The capillary method is a widely accepted technique for this determination.[4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate.[4][6] The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[3] Pure substances typically exhibit a sharp melting range of 1-2°C.[3]

Procedure:

  • Sample Preparation: A small amount of the dry, solid this compound is finely ground. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[3]

Boiling Point Determination (Thiele Tube Method)

For solid compounds, the boiling point can be determined using a micro-method with a Thiele tube.

Principle: A small amount of the substance is heated in an ignition tube along with an inverted capillary tube. As the temperature rises, the air in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn into the capillary tube at its boiling point.[8]

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small ignition tube. A capillary tube, sealed at one end, is placed inverted into the ignition tube.

  • Apparatus Setup: The ignition tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The thermometer bulb and the ignition tube should be level.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[9]

  • Observation and Recording: As the sample heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.[10] The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be selected. Common choices include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a small test tube or vial.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.

  • Observation: The mixture is vortexed or agitated vigorously for a set period. The sample is visually inspected for dissolution.

  • Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in small, measured increments until dissolution is observed or a maximum volume is reached.

  • Classification: The solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Experimental and Logical Workflows

The determination of physical properties follows a logical progression of steps to ensure accuracy and reproducibility.

experimental_workflow Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_mp Melting Point cluster_bp Boiling Point cluster_sol Solubility obtain_sample Obtain Pure Sample grind_sample Grind to Fine Powder obtain_sample->grind_sample pack_capillary_mp Pack Capillary Tube grind_sample->pack_capillary_mp prepare_ignition_tube Prepare Ignition Tube grind_sample->prepare_ignition_tube weigh_sample_sol Weigh Sample grind_sample->weigh_sample_sol heat_in_apparatus_mp Heat in Apparatus pack_capillary_mp->heat_in_apparatus_mp observe_melt Observe & Record Range heat_in_apparatus_mp->observe_melt heat_in_thiele Heat in Thiele Tube prepare_ignition_tube->heat_in_thiele observe_bp Observe & Record BP heat_in_thiele->observe_bp add_solvent Add Solvent Incrementally weigh_sample_sol->add_solvent observe_dissolution Observe Dissolution add_solvent->observe_dissolution

Caption: A logical workflow for the experimental determination of key physical properties.

Biological Context: Kinase Inhibitor Synthesis

This compound is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[12] Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[14]

The structure of this compound allows for selective functionalization, making it a valuable building block in medicinal chemistry for creating a library of analogs with potentially improved biological activity.[12]

kinase_pathway Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 (e.g., Raf) receptor->kinase1 Activates ligand Growth Factor ligand->receptor Binds kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates inhibitor Kinase Inhibitor (Derived from 6-Bromo-N,N- dimethylpyridazin-3-amine) inhibitor->kinase2 Inhibits cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factor->cellular_response Regulates

Caption: A representative diagram of a generic kinase signaling cascade and the inhibitory action of a kinase inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or a fume hood.[15] Store in a cool, dry place away from incompatible materials.[15] In case of exposure, follow standard first-aid procedures and seek medical attention.[15]

References

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 6-Bromo-N,N-dimethylpyridazin-3-amine, a critical building block for researchers, scientists, and professionals in drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its significant role in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt signaling pathway.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

The chemical structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A bromine atom is substituted at the 6-position, and a dimethylamino group is attached at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

PropertyValueSource
Molecular Formula C₆H₈BrN₃PubChem[1]
Molecular Weight 202.05 g/mol PubChem[1]
CAS Number 14959-33-2ChemScene[2]
Appearance SolidSigma-Aldrich[3]
Melting Point 74-76 °CSigma-Aldrich[3]
Purity ≥98%ChemScene[2]
Storage Conditions -20°C, sealed, away from moisture and lightChemScene[2]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, most notably in the development of kinase inhibitors for cancer therapy.[4] Its pyridazine core is a key pharmacophore in a variety of biologically active molecules. The bromine atom at the 6-position provides a reactive handle for a range of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocols: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Below is a representative protocol for the amination of a bromopyridine, illustrating a typical application of this compound in forming a carbon-nitrogen bond.

Reaction:

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, 1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aminated product.

This protocol is a general guideline and may require optimization for specific substrates and scales.

Application in PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound serves as a key starting material for the synthesis of potent and selective PI3K inhibitors. Through cross-coupling reactions at the bromine-substituted position, various molecular fragments can be introduced to optimize binding to the kinase active site.

Below is a diagram illustrating the central role of the PI3K/Akt signaling pathway in cellular function and its targeting by inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factors GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor PI3K Inhibitor (Derived from This compound) Inhibitor->PI3K Blocks

Caption: The PI3K/Akt signaling pathway and its inhibition.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the synthesis of complex heterocyclic molecules with significant biological activity. Its utility in constructing kinase inhibitors, particularly those targeting the PI3K/Akt pathway, underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers in leveraging this compound for the advancement of novel therapeutics.

References

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine (CAS: 14959-33-2): A Key Intermediate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-N,N-dimethylpyridazin-3-amine is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. Its strategic substitution pattern, featuring a reactive bromine atom and a dimethylamino group on the pyridazine core, allows for versatile chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent elaboration, and its application in the synthesis of potent kinase inhibitors targeting key signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol .[1][2] A summary of its key physical and computed chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14959-33-2[2]
Molecular Formula C₆H₈BrN₃[2]
Molecular Weight 202.05 g/mol [1]
Appearance SolidN/A
Storage Temperature -20°C[2]
Topological Polar Surface Area 29.02 Ų[2]
LogP 1.3051[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable dihalo-pyridazine precursor with dimethylamine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar aminopyridazines.

Materials:

  • 3,6-Dibromopyridazine

  • Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • A suitable organic solvent (e.g., THF, Ethanol, or DMSO)

  • Stirring apparatus

  • Reaction vessel with a condenser

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • In a reaction vessel, dissolve 3,6-dibromopyridazine (1 equivalent) in a suitable organic solvent.

  • To the stirred solution, add a solution of dimethylamine (excess, typically 2-3 equivalents).

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While a comprehensive dataset is not publicly available in a single source, typical expected spectral characteristics are as follows:

Table 2: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the dimethylamino protons and the two protons on the pyridazine ring. The chemical shifts will be influenced by the electronic effects of the bromine and dimethylamino substituents.
¹³C NMR Signals for the six carbon atoms of the molecule, including the two methyl carbons and the four carbons of the pyridazine ring.
Mass Spec (HRMS) The calculated exact mass is 200.99016 Da. The mass spectrum would show the molecular ion peak corresponding to this mass.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

General Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.[3][4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas.

  • The solvent system is added, and the reaction mixture is heated to a temperature between 80-120°C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Suzuki_Coupling reactant1 This compound product 6-Aryl-N,N-dimethylpyridazin-3-amine reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-B(OH)₂ reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Suzuki-Miyaura Coupling Workflow
Targeted Kinase Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key kinase signaling pathways implicated in cancer and inflammation. These include:

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating inflammation and apoptosis.[1][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Pathway: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]

  • Epidermal Growth Factor Receptor (EGFR) Pathway: The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][8]

Table 3: Biological Activity of Representative Kinase Inhibitors Derived from Pyridazine Scaffolds

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidinesKDR (VEGFR2)19[9]
Pyrazine-based inhibitorsFGFR11.2[10]
Pyrazine-based inhibitorsFGFR22.5[10]
Pyrazine-based inhibitorsFGFR33.0[10]
Pyrazine-based inhibitorsFGFR45.7[10]
Signaling Pathway Diagrams

The following diagrams illustrate the key components of the p38 MAPK, VEGFR2, and EGFR signaling pathways, highlighting potential points of intervention for inhibitors derived from this compound.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Response Inflammation / Apoptosis Substrates->Response

p38 MAPK Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation / Survival mTOR->Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR2 Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation / Survival mTOR->Proliferation ERK->Proliferation

EGFR Signaling Pathway

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical versatility allows for the generation of diverse molecular scaffolds that can be screened against a variety of kinase targets. The information provided in this technical guide serves as a valuable resource for researchers and scientists working in medicinal chemistry and drug development, facilitating the design and synthesis of next-generation therapeutics.

References

6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical Properties

This compound is a heterocyclic building block crucial for the synthesis of a variety of complex molecules. Its key molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₈BrN₃[1][2][3]
Molecular Weight 202.05 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 14959-33-2[1][2][3]
Canonical SMILES CN(C)C1=NN=C(C=C1)Br[2]
Monoisotopic Mass 200.99016 Da[2]
Appearance White to off-white solid
Purity ≥98%[3]
Storage Conditions -20°C, sealed, away from moisture and light[3]

Synthesis and Experimental Protocols

For instance, the synthesis of 3-amino-5-bromopyridine derivatives has been achieved by reacting 3,5-dibromopyridine with various amines under microwave heating conditions[4]. A similar strategy could likely be employed for the synthesis of this compound, starting from a di-brominated pyridazine.

A plausible, though generalized, experimental workflow is depicted in the diagram below.

G start Starting Material: 3,6-Dibromopyridazine conditions Reaction Conditions: - Solvent (e.g., NMP/Toluene) - Base (e.g., K2CO3) - Heat (Conventional or Microwave) start->conditions reagent Reagent: Dimethylamine reagent->conditions product Product: This compound conditions->product Nucleophilic Aromatic Substitution (SNAAr) purification Purification: - Extraction - Column Chromatography - Crystallization product->purification final_product Final Product: Pure 6-Bromo-N,N- dimethylpyridazin-3-amine purification->final_product

References

Spectroscopic Profile of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside established experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₈BrN₃[1][2] Molecular Weight: 202.05 g/mol [1][2] CAS Number: 14959-33-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Doublet1HH-4
~6.80Doublet1HH-5
~3.15Singlet6HN(CH₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~160C-3
~145C-6
~130C-4
~115C-5
~40N(CH₃)₂
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
201/203High[M]⁺ (presence of Br isotopes)
186/188Moderate[M-CH₃]⁺
122Moderate[M-Br]⁺
44High[N(CH₃)₂]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1600StrongC=N stretch (pyridazine ring)
~1550StrongC=C stretch (pyridazine ring)
~1450MediumC-H bend (aliphatic)
~1200StrongC-N stretch
~1050StrongC-Br stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals of the proton signals.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Obtain a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the spectrum of the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance IR spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR Infrared Spectroscopy (FTIR-ATR or KBr) Purification->IR Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

Technical Guide: 1H NMR Spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H NMR spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the absence of publicly available experimental spectral data, this guide utilizes a predicted ¹H NMR spectrum to facilitate the understanding of its key features. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding predicted ¹H NMR signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using a standard NMR prediction engine and is intended to provide an illustrative representation of the expected spectrum.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-47.25Doublet (d)9.31H
H-56.90Doublet (d)9.31H
N(CH₃)₂3.10Singlet (s)N/A6H

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Acquisition: Initiate the data acquisition.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) for any split signals.

Visualization of Molecular Structure and Predicted ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound and the logical relationship between its protons and their predicted signals in the ¹H NMR spectrum.

G Predicted 1H NMR Signaling of this compound cluster_molecule Molecular Structure mol H4 H-4 ~7.25 ppm (d) mol->H4 Corresponds to H5 H-5 ~6.90 ppm (d) mol->H5 Corresponds to NMe2 N(CH3)2 ~3.10 ppm (s) mol->NMe2 Corresponds to

Caption: Molecular structure and its predicted ¹H NMR signals.

A Technical Guide to the Predicted ¹³C NMR Spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the absence of publicly available experimental spectral data for this specific molecule, this document focuses on high-quality predicted data, outlines a comprehensive experimental protocol for its acquisition, and presents a logical workflow for spectral analysis. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The data is presented in Table 1, with atom numbering corresponding to the structure in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Carbon Type
C3158.9Quaternary
C4109.8Tertiary
C5128.5Tertiary
C6142.1Quaternary
-N(CH₃)₂45.0Primary

Disclaimer: These are computationally predicted values and may differ from experimental results. The prediction was performed in a simulated CDCl₃ solvent environment.

Molecular Structure and Atom Numbering

The chemical structure of this compound and the atom numbering scheme used for the NMR assignments are depicted below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Interpretation of Predicted Chemical Shifts

The predicted ¹³C NMR spectrum reveals five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • C3 (158.9 ppm): This downfield chemical shift is attributed to the carbon atom directly bonded to two electronegative nitrogen atoms of the pyridazine ring and the exocyclic amine group.

  • C6 (142.1 ppm): The signal for C6 is also significantly downfield due to its attachment to a ring nitrogen and the electronegative bromine atom.

  • C5 (128.5 ppm): This resonance is in the typical aromatic region and is assigned to the C5 carbon, which is adjacent to the bromine-substituted carbon.

  • C4 (109.8 ppm): The C4 carbon resonates at a higher field compared to C5, likely due to the electron-donating effect of the adjacent dimethylamino group.

  • -N(CH₃)₂ (45.0 ppm): The upfield signal at 45.0 ppm is characteristic of the two equivalent methyl carbons of the dimethylamino group.

Proposed Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality experimental ¹³C NMR data for this compound, the following protocol is recommended:

4.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

  • Concentration: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 pulse program on a Bruker instrument).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and verification of the ¹³C NMR spectrum of this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing & Prediction cluster_2 Spectral Analysis & Assignment SamplePrep Sample Preparation (Compound in CDCl₃ + TMS) NMR_Acq ¹³C NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->NMR_Acq Processing Fourier Transform & Phasing NMR_Acq->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Prediction Computational Prediction of Chemical Shifts Assignment Signal Assignment (Comparison with Prediction) Prediction->Assignment Peak_Picking->Assignment Verification Structure Verification Assignment->Verification

Figure 2: Workflow for ¹³C NMR spectral analysis.

This workflow begins with the physical preparation of the sample and acquisition of the raw data. The raw data is then processed and compared against computationally predicted chemical shifts. The final step involves the assignment of each signal to its corresponding carbon atom in the molecule, leading to the verification of the chemical structure. For unambiguous assignments, additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) are recommended.

Mass Spectrometry Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the heterocyclic compound 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a predictive analysis based on the compound's structure and established principles of mass spectrometry for analogous brominated and nitrogen-containing heterocyclic molecules. The methodologies and expected outcomes detailed herein offer a robust framework for researchers initiating the analytical characterization of this and structurally related compounds.

Compound Profile

This compound is a substituted pyridazine derivative. Pyridazine and its analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a bromine atom and a dimethylamino group on the pyridazine ring is expected to confer distinct physicochemical properties and fragmentation patterns in mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₆H₈BrN₃[1][2]
Molecular Weight 202.05 g/mol [1][2]
Monoisotopic Mass 200.99016 Da[1]
CAS Number 14959-33-2[1][2]
IUPAC Name This compound[1]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3][4][5] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and its isotopologue (M+2)⁺, separated by 2 m/z units.

Predicted Quantitative Data

The following table summarizes the predicted prominent ions and their mass-to-charge ratios (m/z) in the electron ionization (EI) mass spectrum of this compound.

Predicted IonFormulaCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Predicted Relative Abundance
[M]⁺[C₆H₈BrN₃]⁺201.00203.00High (M⁺ and M+2⁺ peaks of ~1:1 ratio)
[M-CH₃]⁺[C₅H₅BrN₃]⁺186.98188.98Moderate
[M-N(CH₃)₂]⁺[C₄H₃BrN₂]⁺157.95159.95Moderate to High
[M-Br]⁺[C₆H₈N₃]⁺122.07-Moderate
[C₄H₂N₂]⁺[C₄H₂N₂]⁺78.02-Low
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways initiated by the loss of a methyl radical, the dimethylamino group, or the bromine atom.

fragmentation_pathway M [C₆H₈BrN₃]⁺ m/z = 201/203 F1 [C₅H₅BrN₃]⁺ m/z = 186/188 M->F1 - •CH₃ F2 [C₄H₃BrN₂]⁺ m/z = 158/160 M->F2 - •N(CH₃)₂ F3 [C₆H₈N₃]⁺ m/z = 122 M->F3 - •Br F4 [C₄H₂N₂]⁺ m/z = 78 F2->F4 - BrCN

Proposed fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve gas chromatography-mass spectrometry (GC-MS) for a volatile sample or liquid chromatography-mass spectrometry (LC-MS) for a less volatile sample, followed by direct infusion for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Mass Range: m/z 50-350.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (Nitrogen) Pressure: 30 psi.

    • Drying Gas (Nitrogen) Flow Rate: 8 L/min.

    • Drying Gas Temperature: 325°C.

  • Mass Spectrometer Parameters:

    • Mass Range: m/z 100-500.

    • Resolution: >10,000 (FWHM).

    • Data Acquisition: Centroid mode.

    • Internal Calibration: Use a suitable reference standard for accurate mass measurement.

Experimental and Analytical Workflow

The overall workflow for the comprehensive mass spectrometry analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation SP1 Weighing of Compound SP2 Dissolution in Solvent SP1->SP2 SP3 Serial Dilution SP2->SP3 A1 GC-MS Analysis (for volatility and fragmentation) SP3->A1 A2 LC-MS/HRMS Analysis (for accurate mass) SP3->A2 DP1 Mass Spectrum Deconvolution A1->DP1 DP3 Elemental Composition Confirmation A2->DP3 DP2 Fragment Ion Identification DP1->DP2 DP4 Structure Elucidation DP2->DP4 DP3->DP4

General workflow for mass spectrometry analysis.

Conclusion

This technical guide outlines a predictive yet comprehensive approach to the mass spectrometry analysis of this compound. While specific experimental data is not yet available, the provided protocols and expected fragmentation patterns serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The characteristic isotopic signature of bromine will be a key diagnostic feature in the mass spectrum of this compound. The application of both low-resolution (GC-MS) and high-resolution (HRMS) techniques will enable a thorough structural characterization and confirmation of the elemental composition of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the predicted infrared (IR) spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the absence of experimentally acquired spectra for this specific compound in the available literature, this document leverages data from analogous structures, such as aminopyridines and substituted pyridazines, to forecast the characteristic vibrational frequencies. The methodologies for spectral acquisition and the correlation between molecular structure and IR absorption bands are also detailed.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The following table summarizes the predicted IR absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges based on data from related heterocyclic and aromatic amines.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3100-3000Medium-WeakAromatic C-HStretching
2980-2850MediumAliphatic C-H (in N,N-dimethyl)Stretching
~1600-1450Strong-MediumC=C and C=N (Pyridazine Ring)Stretching
~1350-1250StrongAromatic C-N (Amino Group)Stretching
~1200-1000MediumC-H (in-plane)Bending
~850-750StrongC-H (out-of-plane)Bending
~700-550Medium-WeakC-BrStretching

Experimental Protocol for Infrared Spectroscopy

The following section outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like this compound using the potassium bromide (KBr) pellet method.

2.1. Materials and Equipment

  • This compound (solid)

  • Spectroscopic grade potassium bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (for drying)

2.2. Procedure

  • Sample Preparation:

    • Thoroughly dry the KBr under an infrared lamp to remove any adsorbed water, which exhibits a broad absorption band in the IR spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

    • Transfer the sample and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum by passing the infrared beam through the KBr pellet. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in obtaining the infrared spectrum of a solid sample using the KBr pellet technique.

experimental_workflow start Start sample_prep Sample and KBr Preparation (Drying and Weighing) start->sample_prep grinding Grinding and Homogenization (Agate Mortar) sample_prep->grinding pelletizing Pellet Formation (Hydraulic Press) grinding->pelletizing background_scan Acquire Background Spectrum (Empty Spectrometer) pelletizing->background_scan sample_scan Acquire Sample Spectrum (KBr Pellet) background_scan->sample_scan processing Data Processing (Ratioing and Correction) sample_scan->processing end Final IR Spectrum processing->end

FTIR Experimental Workflow for a Solid Sample.

3.2. Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the key functional groups of this compound and their predicted characteristic absorption bands in the infrared spectrum.

structure_spectrum_correlation molecule This compound Pyridazine Ring N,N-dimethylamino Group Bromo Substituent Aromatic C-H ring_stretch C=C and C=N Stretch ~1600-1450 cm⁻¹ molecule:f0->ring_stretch cn_stretch Aromatic C-N Stretch ~1350-1250 cm⁻¹ molecule:f1->cn_stretch ch_aliphatic_stretch Aliphatic C-H Stretch ~2980-2850 cm⁻¹ molecule:f1->ch_aliphatic_stretch cbr_stretch C-Br Stretch ~700-550 cm⁻¹ molecule:f2->cbr_stretch ch_aromatic_stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ molecule:f3->ch_aromatic_stretch ch_bend C-H Bending (In-plane and Out-of-plane) molecule:f3->ch_bend

Functional Groups and Predicted IR Absorption Bands.

Navigating the Solubility Landscape of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Bromo-N,N-dimethylpyridazin-3-amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research.[1] Due to its role as a key intermediate in the synthesis of compounds like kinase inhibitors, understanding its solubility profile in various organic solvents is crucial for process development, formulation, and optimization of reaction conditions.[1]

I. Solubility Data of this compound

To facilitate a standardized approach to data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data. Researchers can populate this table with their findings to build a comprehensive solubility profile.

Solvent NameSolvent ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationObservations
Alcohols
MethanolProtic25Shake-Flask
EthanolProtic25Shake-Flask
IsopropanolProtic25Shake-Flask
n-ButanolProtic25Shake-Flask
Ethers
Diethyl EtherAprotic25Shake-Flask
Tetrahydrofuran (THF)Aprotic25Shake-Flask
1,4-DioxaneAprotic25Shake-Flask
Esters
Ethyl AcetateAprotic25Shake-Flask
Ketones
AcetoneAprotic25Shake-Flask
Hydrocarbons
HexaneAprotic25Shake-Flask
TolueneAprotic25Shake-Flask
Amides
N,N-Dimethylformamide (DMF)Aprotic25Shake-Flask
Halogenated
Dichloromethane (DCM)Aprotic25Shake-Flask
ChloroformAprotic25Shake-Flask
Other
AcetonitrileAprotic25Shake-Flask
Dimethyl Sulfoxide (DMSO)Aprotic25Shake-Flask

II. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[2][3] This method is suitable for establishing thermodynamic equilibrium solubility.

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at a specified temperature.

Materials:

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2][3] The rotation or shaking helps to facilitate the dissolution process.[4]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

III. Visualizing Key Processes

To better illustrate the workflows and chemical logic relevant to the study of this compound, the following diagrams are provided.

G Experimental Workflow for Solubility Determination A Add excess this compound to vial B Add known volume of organic solvent A->B C Equilibrate at constant temperature (24-48h) with agitation B->C D Settle undissolved solid (≥24h) C->D E Withdraw and filter supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: A generalized workflow for determining the solubility of a compound.

G Plausible Synthetic Pathway for Pyridazine Derivatives cluster_0 Step 1: Bromination cluster_1 Step 2: Amination A Pyridazine Precursor C 6-Bromo-pyridazine Intermediate A->C Reaction B Brominating Agent (e.g., Br2, NBS) B->C Reagent D Dimethylamine E This compound D->E Reagent C_ref 6-Bromo-pyridazine Intermediate C_ref->E Nucleophilic Substitution

Caption: A conceptual synthetic route for this compound.

References

The Bromine Atom in 6-Bromo-N,N-dimethylpyridazin-3-amine: A Gateway to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity and Synthetic Utility of a Key Heterocyclic Building Block

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. Among these, pyridazine derivatives are of significant interest due to their prevalence in biologically active compounds. This technical guide focuses on the reactivity of the bromine atom in 6-Bromo-N,N-dimethylpyridazin-3-amine, a versatile building block increasingly utilized in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its strategic importance lies in the bromine atom's susceptibility to displacement through various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Core Reactivity: A Hub for Cross-Coupling Chemistry

The bromine atom at the 6-position of the pyridazine ring is the primary site of reactivity, serving as a versatile handle for the introduction of a wide array of substituents. The electron-withdrawing nature of the pyridazine nitrogens, combined with the presence of the activating dimethylamino group, influences the reactivity of the C-Br bond, making it amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the elaboration of the pyridazine core into potential drug candidates. The most common and synthetically valuable transformations involving this bromine atom are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling Reactions: Synthetic Protocols

While specific quantitative data for the cross-coupling reactions of this compound are not extensively detailed in publicly available literature, we can infer highly relevant and representative experimental conditions from studies on structurally similar bromo-heterocycles, such as bromopyridines and bromopurines. These protocols provide a strong foundation for the successful implementation of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the bromo-pyridazine with a variety of boronic acids or esters. This reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-heterocycle

A mixture of the bromo-heterocycle (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv), is prepared in a solvent system like a 4:1 mixture of 1,4-dioxane and water. The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand (if required)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C
Reaction Time 4-24 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyridazine ring. This is a key transformation for synthesizing compounds that can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-heterocycle

In an oven-dried Schlenk tube under an inert atmosphere, the bromo-heterocycle (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos or BINAP (0.05 equiv), and a strong base, typically NaOtBu or Cs₂CO₃ (1.5 equiv), are combined in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The mixture is heated to 90-110 °C for 8-24 hours until the starting material is consumed, as indicated by TLC or LC-MS. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography to yield the aminated product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos
Base NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Toluene, 1,4-Dioxane
Temperature 90-120 °C
Reaction Time 2-24 hours
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the bromo-pyridazine and a terminal alkyne. The resulting alkynyl-substituted pyridazines are valuable intermediates that can undergo further transformations or act as key structural elements in the final inhibitor.

Representative Experimental Protocol: Sonogashira Coupling of a Bromo-heterocycle

To a solution of the bromo-heterocycle (1.0 equiv) and the terminal alkyne (1.5 equiv) in a solvent such as DMF or toluene, a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv) and a copper(I) co-catalyst, typically CuI (0.05 equiv), are added. A base, usually a tertiary amine such as triethylamine or diisopropylethylamine, is used as both the base and, in some cases, the solvent. The reaction mixture is deoxygenated by bubbling with an inert gas for 15-20 minutes and then heated at a temperature ranging from room temperature to 100 °C for 2-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the desired alkynyl-substituted heterocycle.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NEt
Solvent DMF, Toluene, THF
Temperature 25-100 °C
Reaction Time 1-12 hours

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the central role of this compound in a generalized synthetic workflow for kinase inhibitor development and a representative signaling pathway where such inhibitors are often targeted.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Functionalized Intermediates cluster_final Drug Development A 6-Bromo-N,N-dimethyl- pyridazin-3-amine B Suzuki Coupling (with R¹-B(OH)₂) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (with R²-NH₂) A->C Pd Catalyst, Ligand, Base D Sonogashira Coupling (with R³-C≡CH) A->D Pd/Cu Catalyst, Base E 6-Aryl-N,N-dimethyl- pyridazin-3-amine B->E F 6-(Amino)-N,N-dimethyl- pyridazin-3-amine C->F G 6-Alkynyl-N,N-dimethyl- pyridazin-3-amine D->G H Further Functionalization E->H F->H G->H I Lead Optimization H->I J Kinase Inhibitor Candidate I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Inhibitor Kinase Inhibitor (Derived from Pyridazine Core) Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

References

An In-Depth Technical Guide to the Electronic Properties of the Pyridazine Ring in 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the pyridazine ring, with a specific focus on 6-Bromo-N,N-dimethylpyridazin-3-amine. This document delves into the inherent electronic characteristics of the pyridazine core, the influence of substituents, and the implications for its application in medicinal chemistry, particularly in the realm of kinase inhibition.

Core Electronic Properties of the Pyridazine Ring

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive scaffold in drug design.[1] Key among these are its pronounced dipole moment, inherent electron deficiency, and capacity for hydrogen bonding.

The adjacent nitrogen atoms create a significant dipole moment, which is the largest among the diazine isomers (pyridazine, pyrimidine, and pyrazine). This high dipole moment contributes to reduced lipophilicity and can be advantageous for modulating the pharmacokinetic properties of drug candidates.[1] The electron-withdrawing nature of the two nitrogen atoms results in an electron-deficient π-system, particularly at the carbon atoms adjacent to the nitrogens (C3 and C6). This electron deficiency influences the reactivity of the ring and the properties of its substituents.

Influence of Substituents on the Electronic Properties of this compound

The electronic landscape of the pyridazine ring in this compound is significantly modulated by the presence of the bromo, and dimethylamino groups at the C6 and C3 positions, respectively.

  • 3-Dimethylamino Group: The dimethylamino group at the C3 position is a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can delocalize into the pyridazine ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. This electron donation can influence the basicity of the ring nitrogens and the nucleophilicity of the ring system.

  • 6-Bromo Group: Conversely, the bromine atom at the C6 position is an electron-withdrawing group through its inductive effect, while also having a weaker electron-donating resonance effect. The primary influence of the bromine is the withdrawal of electron density from the ring, further contributing to the overall electron-deficient character of the pyridazine core. This position is also a key site for further functionalization through cross-coupling reactions.[2]

The interplay of these two substituents—an electron-donating group at C3 and an electron-withdrawing group at C6—creates a "push-pull" system that significantly influences the molecule's dipole moment, reactivity, and potential for intermolecular interactions.

Quantitative Data Summary

The following tables summarize key computed and experimental data for this compound and the parent pyridazine molecule for comparison.

PropertyThis compound ValueReference(s)
Molecular FormulaC₆H₈BrN₃[3]
Molecular Weight202.05 g/mol [3]
Topological Polar Surface Area (TPSA)29.02 Ų[3]
XLogP31.3[3]
Spectroscopic DataThis compoundReference(s)
¹H NMR Data available and can be sourced from chemical suppliers.[4]
¹³C NMR Data available and can be sourced from chemical suppliers.[4]

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridazine precursor. The following is a detailed experimental protocol based on general procedures for similar transformations.[5][6]

Reaction Scheme:

G 3,6-Dibromopyridazine 3,6-Dibromopyridazine This compound This compound 3,6-Dibromopyridazine->this compound Dimethylamine, Solvent, Heat

A schematic of the synthesis of this compound.

Materials:

  • 3,6-Dibromopyridazine

  • Dimethylamine (e.g., 2M solution in THF or as a gas)

  • Anhydrous solvent (e.g., DMSO, DMF, or THF)

  • Base (optional, e.g., K₂CO₃ or Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dibromopyridazine (1.0 eq) in the chosen anhydrous solvent (e.g., DMSO).

  • Addition of Amine: Add a solution of dimethylamine (2.0-3.0 eq) in THF to the reaction mixture at room temperature. Alternatively, bubble dimethylamine gas through the solution. If a solid amine salt is used, an appropriate base (e.g., K₂CO₃, 2.0 eq) should be added.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

The following provides an outline for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the methyl protons of the dimethylamino group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the four unique carbon atoms of the pyridazine ring and the carbon atoms of the methyl groups. The chemical shifts will be influenced by the electronic effects of the nitrogen atoms, the bromine, and the dimethylamino group.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyridazine ring, and C-N stretching of the dimethylamino group.

Role in Signaling Pathways: Kinase Inhibition

The 3-aminopyridazine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7][8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The electronic properties of the 3-aminopyridazine ring are critical for its function as a kinase inhibitor. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The amino group at the C3 position often serves as a key hydrogen bond donor.

While the specific kinase targets of this compound are not extensively documented, derivatives of 3-amino-6-halopyridazines have shown inhibitory activity against various kinases, including Spleen Tyrosine Kinase (Syk) and c-Met.[7][10]

Below is a generalized diagram illustrating the role of a 3-aminopyridazine derivative as a kinase inhibitor in a cellular signaling pathway.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor 6-Bromo-N,N-dimethyl- pyridazin-3-amine Inhibitor->Kinase_A Inhibits

Generalized signaling pathway illustrating kinase inhibition.

This diagram depicts a typical signal transduction cascade initiated by a growth factor binding to a receptor tyrosine kinase. This leads to a phosphorylation cascade that ultimately activates a transcription factor, resulting in changes in gene expression that can promote cell proliferation and survival. A 3-aminopyridazine-based inhibitor, such as this compound, can potentially interrupt this pathway by binding to the ATP pocket of a key kinase (e.g., Kinase A), thereby preventing its downstream signaling.

Conclusion

The pyridazine ring in this compound possesses a unique electronic profile shaped by the inherent properties of the diazine core and the opposing electronic effects of the dimethylamino and bromo substituents. This electronic architecture makes it a valuable scaffold for the design of bioactive molecules, particularly kinase inhibitors. The synthetic accessibility and the potential for further functionalization at the bromine-substituted position offer broad opportunities for the development of novel therapeutics. This guide provides a foundational understanding of the electronic properties, synthesis, and potential biological applications of this important heterocyclic compound for professionals in the field of drug discovery and development.

References

In-Depth Technical Guide to the Safe Handling of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 6-Bromo-N,N-dimethylpyridazin-3-amine (CAS No. 14959-33-2). This document is intended to supplement, not replace, institutional safety protocols and the most current Safety Data Sheet (SDS).

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). A thorough understanding of its hazard profile is the first step in ensuring safe laboratory practices.

GHS Classification: [1]

  • Acute Toxicity, Oral: Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Warning [1]

Hazard Statements (H-Statements): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms:

GHS Exclamation Mark Pictogram

Summary of Quantitative Hazard Data

A diligent search of available safety and toxicological literature reveals a lack of specific quantitative data for this compound. The Safety Data Sheet indicates "No data available" for key toxicological endpoints.[1] This absence of data necessitates a cautious approach, and the compound should be handled as if it has the potential for uncharacterized adverse health effects.

Hazard ParameterQuantitative DataClassification
Acute Oral Toxicity (LD50) No data availableCategory 4 (Harmful if swallowed)
Acute Dermal Toxicity (LD50) No data availableNot classified
Acute Inhalation Toxicity (LC50) No data availableNot classified
Skin Corrosion/Irritation No data availableCategory 2 (Causes skin irritation)
Serious Eye Damage/Irritation No data availableCategory 2A (Causes serious eye irritation)

Detailed Experimental Protocols for Safe Handling

The following protocols are based on the known hazards and are designed to minimize exposure risk.

Engineering Controls
  • All work involving this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[1]

  • Body Protection: A flame-retardant laboratory coat must be worn and kept buttoned. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Hygiene and Safe Work Practices
  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1]

  • Contaminated clothing should be removed promptly and laundered before reuse.[1]

Emergency Procedures

First-Aid Measures
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the individual is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release
  • Evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as described in section 3.2.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.

Fire-Fighting
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[1]

  • Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for mitigating risks associated with the handling of this compound.

safe_handling_workflow A Hazard Identification (Review SDS and GHS Classification) B Risk Assessment (Evaluate quantities, procedures, and environment) A->B C Implement Control Measures B->C H Emergency Preparedness (First Aid & Spill Kits Ready) B->H D Engineering Controls (Chemical Fume Hood) C->D E Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->E F Safe Work Practices (Hygiene, Handling Techniques) C->F G Perform Experiment F->G I Proper Waste Disposal & Decontamination G->I

Caption: A logical workflow for the safe handling of hazardous chemicals.

References

Methodological & Application

Synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine experimental protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromo-N,N-dimethylpyridazin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromine atom amenable to cross-coupling reactions and a tertiary amine, makes it a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors for cancer therapy. This document provides a detailed experimental protocol for the synthesis of this compound from 3-amino-6-bromopyridazine via the Eschweiler-Clarke reaction.

Principle

The synthesis is achieved through the N,N-dimethylation of the primary amino group of 3-amino-6-bromopyridazine. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.[1][2] This reductive amination procedure utilizes an excess of formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid to yield the methylated amine.[3] The reaction is driven to completion by the formation of carbon dioxide, and it advantageously avoids the formation of quaternary ammonium salts.[1][2]

Reaction Scheme

Experimental Protocol

Materials:

  • 3-amino-6-bromopyridazine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-bromopyridazine (1.0 eq).

  • Reagent Addition: To the starting material, add formic acid (approximately 5-10 eq) followed by a 37% aqueous solution of formaldehyde (approximately 5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 9). Perform this step in an ice bath to control the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material 3-amino-6-bromopyridazine
Molecular Formula C₄H₄BrN₃
Molecular Weight 173.00 g/mol
Product This compound
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Reaction Type Eschweiler-Clarke (Reductive Amination)
Reagents Formaldehyde, Formic Acid
Reaction Temperature 80-100 °C
Reaction Time 2-18 hours
Purification Method Flash Column Chromatography
Typical Yield High (specific yield depends on optimization)

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start 1. Add 3-amino-6-bromopyridazine to a round-bottom flask reagents 2. Add formic acid and formaldehyde solution start->reagents heat 3. Heat at 80-100 °C (2-18 hours) reagents->heat cool 4. Cool to room temperature neutralize 5. Neutralize with NaOH (aq) cool->neutralize extract 6. Extract with Dichloromethane neutralize->extract wash 7. Wash with brine extract->wash dry 8. Dry over Na₂SO₄ wash->dry concentrate 9. Concentrate under reduced pressure chromatography 10. Purify by column chromatography concentrate->chromatography characterize 11. Characterize the product (NMR, MS) chromatography->characterize

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_intermediates Key Intermediates cluster_product Product amine 3-amino-6-bromopyridazine (Primary Amine) iminium Iminium Ion amine->iminium reacts with Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium formic_acid Formic Acid (Reducing Agent & Acid Catalyst) formic_acid->iminium protonates heat Heat (80-100 °C) heat->iminium facilitates formation product This compound (Tertiary Amine) iminium->product reduced by Formic Acid

Caption: Logical flow of the Eschweiler-Clarke reaction for amine methylation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Formic acid is corrosive and should be handled with care.

  • Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.

  • The neutralization with sodium hydroxide is exothermic and should be performed cautiously in an ice bath.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura coupling reaction utilizing 6-Bromo-N,N-dimethylpyridazin-3-amine as a key building block. The resulting 6-aryl-N,N-dimethylpyridazin-3-amine derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridazine scaffold in a wide range of biologically active compounds.[1][2][3][4]

Introduction

The pyridazine ring is a privileged scaffold in drug development, known for its presence in numerous compounds with diverse pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1][4] The functionalization of the pyridazine core is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridazine ring.[5][6]

This document outlines a general protocol for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. The methodologies provided are based on established procedures for the coupling of related heteroaryl bromides and are intended to serve as a starting point for reaction optimization in specific research and development settings.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (an arylboronic acid). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_workflow Experimental Workflow A Reaction Setup (Reactants, Solvent, Base, Catalyst) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Heating and Stirring (e.g., 80-100 °C) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

A generalized experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that reaction conditions may require optimization depending on the specific arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected products and representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on similar reactions reported in the literature.[6][7] Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid6-Phenyl-N,N-dimethylpyridazin-3-amine75-90
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-N,N-dimethylpyridazin-3-amine80-95
34-Chlorophenylboronic acid6-(4-Chlorophenyl)-N,N-dimethylpyridazin-3-amine70-85
43-Nitrophenylboronic acid6-(3-Nitrophenyl)-N,N-dimethylpyridazin-3-amine65-80
52-Thiopheneboronic acid6-(Thiophen-2-yl)-N,N-dimethylpyridazin-3-amine70-85
63-Pyridinylboronic acid6-(Pyridin-3-yl)-N,N-dimethylpyridazin-3-amine60-75

Signaling Pathway and Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are dry and the solvent is properly degassed.

    • Try a different palladium catalyst, ligand, or base.

    • Increase the reaction temperature or time.

    • Verify the purity of the starting materials.

  • Incomplete Reaction:

    • Increase the amount of arylboronic acid.

    • Add a fresh portion of the catalyst.

  • Side Reactions (e.g., homocoupling):

    • Use a bulkier phosphine ligand.

    • Optimize the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-N,N-dimethylpyridazin-3-amines from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel pyridazine derivatives for applications in drug discovery and development. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] The synthesis of aryl and heteroaryl amines, which are prevalent motifs in biologically active compounds, is a primary application of this methodology.[4] This document provides a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-N,N-dimethylpyridazin-3-amine, a key transformation for the synthesis of substituted pyridazine derivatives. Pyridazines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][5] The catalytic cycle, as illustrated below, is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[6]

The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being the most effective as they promote both the oxidative addition and reductive elimination steps.[6]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Researchers should optimize the conditions for their specific substrate combinations.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., diethyl ether, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). Then, add the anhydrous solvent (e.g., toluene, 5 mL).

  • Addition of Amine: Add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted N,N-dimethylpyridazin-3,6-diamine.

Data Presentation

Table 1: Summary of Typical Reaction Parameters

ParameterRecommended Range/ValueNotes
Substrate This compound1.0 equivalent
Amine Secondary Amine1.1 - 1.5 equivalents
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand XPhos, RuPhos, BrettPhos, BINAP2-10 mol%
Base NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS1.2 - 2.5 equivalents
Solvent Toluene, 1,4-Dioxane, THF, DMFAnhydrous conditions are crucial
Temperature 80 - 120 °COptimization may be required
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS

Table 2: Representative Catalyst Systems for Amination of Heteroaryl Bromides

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd₂(dba)₃ / XPhosNaOtBuToluene100Good to Excellent[8]
Pd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane110Good to Excellent[9]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene110Good[10]
Pd₂(dba)₃ / BINAPNaOtBuToluene80Moderate to Good[7]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar)Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Ar-X Amine_Coordination Amine Coordinated Complex [(Ar)Pd(II)(NHR'R'')L_n]X Oxidative_Addition->Amine_Coordination + HNR'R'' - X⁻ Amido_Complex Amido Complex (Ar)Pd(II)(NR'R'')L_n Amine_Coordination->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd(0)L_n Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product caption Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Assemble Glassware under Inert Atmosphere start->setup add_solids Add this compound, Pd Precursor, Ligand, and Base setup->add_solids add_liquids Add Anhydrous Solvent and Secondary Amine add_solids->add_liquids react Heat Reaction Mixture (80-100 °C) add_liquids->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Cool, Dilute, Wash, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Figure 2: General experimental workflow for the amination.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of ligands in the Buchwald-Hartwig amination of 6-Bromo-N,N-dimethylpyridazin-3-amine. The following sections offer a guide to ligand selection, reaction optimization, and detailed experimental procedures based on established methodologies for similar heterocyclic systems.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides. The substrate, this compound, is an electron-deficient heteroaromatic compound, which can present unique challenges in C-N bond formation. The selection of an appropriate ligand for the palladium catalyst is critical to achieve high efficiency and yield. This document outlines a rational approach to ligand selection and provides protocols for the successful amination of this substrate.

Ligand Selection and Reaction Optimization

The choice of ligand is paramount for a successful Buchwald-Hartwig amination. For electron-deficient substrates like this compound, ligands that are both electron-rich and sterically hindered are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Based on literature precedents for similar nitrogen-containing heterocycles, several classes of phosphine ligands are recommended for initial screening.

A screening of ligands, bases, and solvents is recommended to identify the optimal conditions for a specific amine coupling partner. Below is a summary of promising ligands and typical reaction parameters.

Table 1: Recommended Ligands for Screening

LigandStructureKey FeaturesRecommended For
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneWide bite angle, promotes reductive elimination.General screening for heteroaromatic amines. Proven effective for amination of purine nucleosides.[3][4]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBidentate ligand, effective for a range of aryl halides.Amination of bromopyridines.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky and electron-rich monophosphine ligand.C,N-cross coupling of halo-aminopyridines.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to RuPhos, often shows complementary reactivity.C,N-cross coupling of halo-aminopyridines.
Josiphos (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineFerrocene-based diphosphine ligand with proven utility.Broad applicability in asymmetric and cross-coupling reactions.[6][7]

Table 2: Typical Reaction Conditions for Screening

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂Pd(OAc)₂
Ligand XantphosBINAPRuPhos/SPhos
Base Cs₂CO₃NaOtBuK₂CO₃
Solvent TolueneToluene1,4-Dioxane
Temperature 80-100 °C80 °C100 °C
Catalyst Loading 1-5 mol%2-4 mol%1-5 mol%
Ligand/Pd Ratio 1.5:11.2:11.2:1

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for small-scale reactions to efficiently screen different ligands and conditions.

Materials:

  • This compound

  • Amine of interest

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Selected phosphine ligand (e.g., Xantphos, BINAP, RuPhos, SPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add this compound (1.0 equiv), the palladium source (e.g., 2 mol% Pd), and the phosphine ligand (e.g., 2.4 mol% L/Pd) to a reaction vial equipped with a stir bar.

  • Add the base (e.g., 1.4 equiv).

  • Add the amine (1.2 equiv).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction for the desired time (e.g., 4-24 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by LC-MS or ¹H NMR to determine the conversion and yield.

Protocol 2: Preparative Scale Synthesis using Xantphos Ligand

This protocol is based on conditions reported for the successful amination of other 6-halopurine nucleosides and serves as a good starting point for a preparative scale reaction.[3][4]

Materials:

  • This compound (e.g., 1.0 g)

  • Amine of interest (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (7.5 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask and condenser

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine of interest via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex -HX (Base) Product Product Palladium Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Start Start Weigh Reagents Weigh Substrate, Pd Source, Ligand, Base Start->Weigh Reagents Add Amine & Solvent Add Amine & Solvent Weigh Reagents->Add Amine & Solvent Seal Vials Seal Vials Add Amine & Solvent->Seal Vials Heat & Stir Heat & Stir Seal Vials->Heat & Stir Workup Workup Heat & Stir->Workup Analysis (LC-MS/NMR) Analysis (LC-MS/NMR) Workup->Analysis (LC-MS/NMR) Identify Optimal Conditions Identify Optimal Conditions Analysis (LC-MS/NMR)->Identify Optimal Conditions End End Identify Optimal Conditions->End

Caption: Workflow for screening ligands and reaction conditions.

References

Application Notes and Protocols: The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-N,N-dimethylpyridazin-3-amine as a key building block in the synthesis of potent kinase inhibitors. The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. This document outlines a representative synthetic protocol for the derivatization of this compound via Suzuki-Miyaura cross-coupling, presents biological activity data for related pyridazine-based inhibitors, and details the signaling pathways of relevant kinase targets.

Introduction

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The pyridazine nucleus is a privileged scaffold in this context, with several pyridazine-containing compounds demonstrating significant therapeutic potential. This compound is a versatile starting material, offering a reactive handle for carbon-carbon bond formation, enabling the synthesis of diverse libraries of kinase inhibitors for screening and optimization.

Data Presentation: Biological Activity of Pyridazine-Based Kinase Inhibitors

Table 1: VEGFR-2 Inhibitory Activity of Pyridine/Pyridazine Derivatives

Compound IDScaffoldModificationVEGFR-2 IC50 (µM)Reference
1 Pyridine2-Cyanoacetohydrazone0.12[1]
2 Pyridine2-Cyanoacetohydrazone0.13[1]
3 Pyridine2-Cyanoacetohydrazone0.13[1]
Sorafenib Pyridine-basedReference Drug0.10[1]
4 PyridineNitrile and amine groups, 3-fluorobenzene3.62[2]
Sorafenib Pyridine-basedReference Drug4.85[2]
5 Indolinone-hydrazide-diarylurea5-OCH3 on isatin0.28[2]
6 Benzoxazole-benzenesulfonamide-urea-0.007[2]
7 PyrazoleN-1 acetyl0.22[2]

Table 2: CDK2 Inhibitory Activity of Pyridine/Pyridazine Derivatives

Compound IDScaffoldModificationCDK2/cyclin A2 IC50 (µM)Reference
8 Pyrazolo[3,4-b]pyridine3-amine0.65[3]
9 Furo[2,3-b]pyridine3-amino-2-carboxylate0.93[3]
10 Pyridone-0.57[3]
11 Nicotinonitrile2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)0.24[3]
Roscovitine Purine-basedReference Drug0.39[3]
12 Pyrazolo-pyridazine-0.55[4]
Roscovitine Purine-basedReference Drug0.32[4]
13 Pyrazolo[1,5-a]pyrimidine->10[5]
14 Pyrazolo[3,4-b]pyridine4-Aryl-3-(4-methoxyphenyl)-1-phenyl0.460[6]
Ribociclib Pyrimidine-basedReference Drug0.068[6]

Table 3: JNK1 Inhibitory Activity of Pyridazine Derivatives

Compound IDScaffoldModificationJNK1 Activity MetricValueReference
9e 3,6-Disubstituted Pyridazine-Downregulation of JNK1 gene expression-[7][8][9]
9e 3,6-Disubstituted Pyridazine-GI50 vs. HOP-92 (NSCLC)17.8 µM[7]

Experimental Protocols

Synthesis of 6-Aryl-N,N-dimethylpyridazin-3-amine via Suzuki-Miyaura Cross-Coupling

This protocol is a representative method adapted from the synthesis of related 3-amino-6-arylpyridazines and thienylpyridazines.[10][11]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-tolylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of DME (16 mL), ethanol (4 mL), and water (2 mL).

  • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 40 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.

In Vitro Kinase Inhibition Assays

The following are general protocols for assessing the inhibitory activity of synthesized compounds against VEGFR-2, JNK1, and CDK2. Specific details may vary based on the commercial assay kit used.

VEGFR-2 Kinase Assay:

A common method is a luminescent kinase assay that measures the amount of ADP produced.

  • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and kinase assay buffer.

  • Add the test compound (inhibitor) at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specified temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP formed using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

JNK1 Kinase Assay:

JNK1 activity can be measured by quantifying the phosphorylation of a specific substrate.

  • Prepare cell lysates or use purified JNK1 enzyme.

  • Add the test compound at various concentrations.

  • Add a reaction buffer containing a JNK1 substrate (e.g., GST-c-Jun) and ATP.

  • Incubate the reaction at 30 °C for a specified time.

  • Terminate the reaction and detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-c-Jun) via Western blot or an ELISA-based method.

  • Determine the IC50 value based on the reduction in substrate phosphorylation.

CDK2/Cyclin A Kinase Assay:

Similar to other kinase assays, CDK2 activity is often measured by substrate phosphorylation.

  • Use a purified active CDK2/Cyclin A enzyme complex.

  • Prepare a reaction mixture with the enzyme, a specific substrate (e.g., a histone H1-derived peptide), and kinase buffer.

  • Add the test compound at a range of concentrations.

  • Start the reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a specific antibody).

  • Incubate at 30 °C for a defined period.

  • Stop the reaction and quantify the phosphorylated substrate.

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridazine-based inhibitors and a general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Experimental Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid Pd(PPh3)4, Base Reagents->Coupling Purification Purification (Column Chromatography) Coupling->Purification Product 6-Aryl-N,N-dimethylpyridazin-3-amine (Kinase Inhibitor Candidate) Screening Kinase Inhibition Screening Product->Screening Purification->Product Data IC50 Determination Screening->Data

Synthetic and screening workflow.

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2

Simplified VEGFR signaling pathway.

G cluster_jnk JNK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun AP1 AP-1 Transcription Factor cJun->AP1 Response Apoptosis, Inflammation AP1->Response Inhibitor Pyridazine Inhibitor Inhibitor->JNK

Simplified JNK signaling pathway.

G cluster_cdk CDK2 Cell Cycle Regulation CyclinE Cyclin E Complex Cyclin E/CDK2 Complex (Active) CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylation pRb p-Rb Rb->pRb E2F E2F pRb->E2F Release G1S G1/S Phase Transition E2F->G1S Inhibitor Pyridazine Inhibitor Inhibitor->CDK2

Simplified CDK2 cell cycle regulation.

References

Synthesis of Bioactive Molecules from 6-Bromo-N,N-dimethylpyridazin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 6-Bromo-N,N-dimethylpyridazin-3-amine as a key intermediate. This versatile building block is particularly valuable in the development of kinase inhibitors for cancer therapy and other pharmacologically active agents.[1] The protocols focus on two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The presence of the bromine atom at the 6-position of this compound offers a reactive handle for the introduction of various aryl, heteroaryl, and amino moieties through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridazine core to optimize biological activity and other drug-like properties.

Data Presentation: Bioactivity of Pyridazine Derivatives

The following tables summarize the in vitro anticancer activity of various pyridazine derivatives, highlighting their potential as therapeutic agents. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against different human cancer cell lines.

Table 1: Anticancer Activity of 6-Aryl-Pyridazinone Derivatives

Compound IDCancer Cell LineSub-panelGI50 (µM)
2h SRLeukemia< 0.1
NCI-H522Non-Small Cell Lung< 0.1
CCRF-CEMLeukemia< 1.0
K-562Leukemia< 1.0
NCI-H460Non-Small Cell Lung< 1.0
HCT-116Colon< 1.0
SF-295CNS< 1.0
MALME-3MMelanoma< 1.0
OVCAR-3Ovarian< 1.0
MCF7Breast< 1.0
Data from the synthesis and evaluation of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones.

Table 2: Anticancer Activity of Tetralin-yl- and Pyridine-based Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)
3a Hela (Cervix)3.5
MCF7 (Breast)4.5
Data from the synthesis and anticancer activity of novel tetralin-6-yl- and pyridine derivatives.[2]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions are provided below. These protocols are adapted from established procedures for similar substrates and can be optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-N,N-dimethylpyridazin-3-amines

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (5 mol%)

  • Sodium carbonate (Na2CO3) (2 M aqueous solution)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Chloroform

  • Saturated sodium chloride solution

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (0.5 mmol), the corresponding arylboronic acid (0.6 mmol), and Pd(PPh3)4 (0.025 mmol, 5 mol%).

  • Add a solvent mixture of DME (8 mL) and ethanol (2 mL).

  • Add 1 mL of a 2 M aqueous solution of Na2CO3.

  • Purge the reaction mixture with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-N,N-dimethylpyridazin-3-amines

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with various anilines.

Materials:

  • This compound

  • Aniline derivative (1.1 equivalents)

  • Pd2(dba)3 (10 mol%)

  • XantPhos (5 mol%)

  • Cesium carbonate (Cs2CO3) (3 equivalents)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Pressure tube

Procedure:

  • In a flame-dried pressure tube, add this compound (1 mmol), the aniline derivative (1.1 mmol), Pd2(dba)3 (0.1 mmol, 10 mol%), XantPhos (0.05 mmol, 5 mol%), and Cs2CO3 (3 mmol).

  • Seal the tube with a septum, evacuate for 1 hour under vacuum while gently heating (40-50 °C), and then backfill with nitrogen. Repeat this cycle twice.[4]

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 20 hours.[4]

  • Cool the reaction to room temperature.

  • Filter the resulting solids and wash with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-(arylamino)-N,N-dimethylpyridazin-3-amine.

Visualizations: Synthetic Pathways and Biological Logic

The following diagrams, generated using Graphviz, illustrate the synthetic workflows and a potential biological signaling pathway targeted by the synthesized bioactive molecules.

Suzuki_Coupling_Workflow start Starting Materials: This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling Reaction (80°C, 48h, N2) start->reaction 1. reagents Reagents: Pd(PPh3)4, Na2CO3 Solvents: DME/Ethanol/H2O reagents->reaction 2. workup Workup: Extraction with Chloroform, Washing with Brine reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Product: 6-Aryl-N,N-dimethylpyridazin-3-amine purification->product 5.

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow start Starting Materials: This compound + Aniline Derivative reaction Buchwald-Hartwig Amination (110°C, 20h, N2) start->reaction 1. reagents Reagents: Pd2(dba)3, XantPhos, Cs2CO3 Solvent: Toluene reagents->reaction 2. workup Workup: Filtration reaction->workup 3. purification Purification: Column Chromatography workup->purification 4. product Product: 6-(Arylamino)-N,N-dimethylpyridazin-3-amine purification->product 5.

Caption: Workflow for Buchwald-Hartwig Amination.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyridazineDerivative Pyridazine Derivative (Kinase Inhibitor) PyridazineDerivative->RTK Inhibits PyridazineDerivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine with Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is of paramount importance in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. 6-Bromo-N,N-dimethylpyridazin-3-amine is a valuable building block in the creation of novel pharmaceutical candidates, often serving as a key intermediate in the synthesis of kinase inhibitors for cancer treatment[1]. Its N,N-dimethylamino group and the pyridazine core are prevalent motifs in bioactive molecules. The ability to functionalize the C6 position of this scaffold through cross-coupling reactions opens up a vast chemical space for the generation of diverse compound libraries.

This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with a generic boronic acid (R-B(OH)₂) proceeds in the presence of a palladium catalyst, a base, and a suitable solvent to yield the corresponding 6-substituted-N,N-dimethylpyridazin-3-amine.

G cluster_0 A This compound B Boronic Acid A->B + R-B(OH)2 C B->C Pd Catalyst, Base D C->D Solvent, Heat E 6-Substituted Product D->E F

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized based on common procedures for Suzuki-Miyaura reactions with similar heterocyclic halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate tribasic [K₃PO₄], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or Acetonitrile/Water (1:1))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids, based on typical outcomes for structurally similar substrates.

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Phenyl-N,N-dimethylpyridazin-3-amine85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-N,N-dimethylpyridazin-3-amine80-90
34-Fluorophenylboronic acid6-(4-Fluorophenyl)-N,N-dimethylpyridazin-3-amine75-85
43-Tolylboronic acidN,N-Dimethyl-6-(m-tolyl)pyridazin-3-amine80-90
52-Thiopheneboronic acidN,N-Dimethyl-6-(thiophen-2-yl)pyridazin-3-amine70-80
63-Pyridinylboronic acidN,N-Dimethyl-6-(pyridin-3-yl)pyridazin-3-amine65-75

Yields are based on reactions with analogous bromo-amino-pyridines and -pyrimidines and should be considered as representative estimates. Actual yields may vary depending on the specific reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction, from setup to product isolation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification setup_1 Combine Reactants: - this compound - Boronic Acid - Base setup_2 Inert Atmosphere: Evacuate and backfill with N2/Ar setup_1->setup_2 setup_3 Add Catalyst and Solvent setup_2->setup_3 reaction_1 Heat and Stir (80-100 °C, 4-24h) setup_3->reaction_1 reaction_2 Monitor Progress (TLC / LC-MS) reaction_1->reaction_2 workup_1 Cool to Room Temperature reaction_2->workup_1 workup_2 Extraction with Organic Solvent workup_1->workup_2 workup_3 Drying and Concentration workup_2->workup_3 purification_1 Column Chromatography workup_3->purification_1 purification_2 Characterization (NMR, MS) purification_1->purification_2

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Pd(II)-X) pd0->oxidative_addition Ar-X center transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_addition->transmetalation R-B(OH)2 Base reductive_elimination Reductive Elimination (Ar-R) transmetalation->reductive_elimination reductive_elimination->pd0 Product (Ar-R) product Coupled Product (Ar-R) reactant1 This compound (Ar-X) reactant2 Boronic Acid (R-B(OH)2)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile reaction for the synthesis of a wide array of 6-aryl-N,N-dimethylpyridazin-3-amines. These products are valuable scaffolds in drug discovery and medicinal chemistry. The provided protocols offer a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.

References

Application Notes: N-arylation of Amines with 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of amines is a cornerstone of modern organic synthesis, enabling the construction of carbon-nitrogen bonds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridazine scaffold, in particular, is a key heterocyclic motif found in numerous biologically active compounds. This application note provides a detailed protocol for the N-arylation of various primary and secondary amines with 6-Bromo-N,N-dimethylpyridazin-3-amine via the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling offers a versatile and efficient method for the synthesis of a library of novel N-aryl pyridazine derivatives, which can be valuable intermediates in drug discovery programs.

General Reaction Scheme

The N-arylation is achieved through a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. The general transformation is depicted below:

This protocol provides two distinct sets of reaction conditions that have been shown to be effective for the N-arylation of similar heterocyclic halides, offering flexibility depending on the substrate scope and available reagents.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-arylation of a range of amines with this compound, based on analogous reactions reported in the scientific literature.

EntryAmine SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-2485-95
2MorpholinePd(OAc)₂ / BINAPNaOtBuToluene11012-2480-90
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-2475-85
4n-ButylaminePd(OAc)₂ / BINAPNaOtBuToluene11012-2470-80
5IndolePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-2465-75

Experimental Protocols

Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol A: Using Pd₂(dba)₃ / Xantphos in 1,4-Dioxane

This protocol is generally effective for a broad range of amine nucleophiles, including anilines and heterocyclic amines.

Reagents and Materials:

  • This compound

  • Amine of choice (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cesium Carbonate (1.4 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.

Protocol B: Using Pd(OAc)₂ / BINAP in Toluene

This protocol is a robust alternative, particularly effective for aliphatic amines.

Reagents and Materials:

  • This compound

  • Amine of choice (e.g., morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and BINAP (0.045 mmol, 4.5 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add the amine (1.2 mmol) and Sodium tert-butoxide (1.4 mmol).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-arylated product.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for N-arylation reagents 1. Add Reactants to Flask: - this compound - Amine - Pd Catalyst & Ligand - Base solvent 2. Add Anhydrous Solvent reagents->solvent reaction 3. Heat under Inert Atmosphere solvent->reaction monitoring 4. Monitor Reaction by TLC/LC-MS reaction->monitoring workup 5. Workup: - Cool to RT - Filter/Extract monitoring->workup purification 6. Purify by Column Chromatography workup->purification product 7. Characterize Final Product purification->product

Caption: A flowchart of the experimental workflow for the N-arylation protocol.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 (L)Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNR₁R₂, Base pd_complex2 (L)Pd(II)(Ar)(NR₁R₂) amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₁R₂ reductive_elimination->product reactants Ar-X + HNR₁R₂

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a combination of palladium and copper complexes, is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4] This document provides a detailed protocol and application notes for the Sonogashira coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine, an electron-deficient heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug development. While a specific protocol for this exact substrate is not extensively documented, the following procedures are based on well-established methods for structurally similar electron-deficient N-heteroaromatic halides.[5][6][7]

Substrate Profile: this compound

This compound is a substituted pyridazine derivative. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic influences its reactivity in cross-coupling reactions. The bromo-substituent at the 6-position is the reactive site for oxidative addition to the palladium(0) catalyst. The dimethylamino group at the 3-position is an electron-donating group, which can modulate the electronic properties of the ring system.

Catalytic System and Reaction Conditions

The success of the Sonogashira coupling relies on the careful selection of the catalyst, co-catalyst, base, and solvent.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], palladium(II) acetate [Pd(OAc)₂], or bis(benzonitrile)palladium(II) chloride [Pd(PhCN)₂Cl₂].[1][4][8]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[2][3] Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).[1][8][9]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[5] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for this transformation.[3][7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[2][5]

  • Solvent: The reaction is usually performed in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.[4][5]

General Reaction Scheme

G sub This compound plus + alkyne Terminal Alkyne (R-C≡C-H) catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., DMF), Heat alkyne->catalyst product 6-Alkynyl-N,N-dimethylpyridazin-3-amine catalyst->product

Caption: General scheme for the Sonogashira coupling of this compound.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions used for the Sonogashira coupling of various bromo-N-heterocycles, providing a reference for optimizing the reaction with this compound.

SubstratePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDMF10072-96[5][6]
Various Aryl Bromides(NHC)-Pd (0.01)(NHC)-Cu (1)-K₃PO₄THF6049-95[10]
Various Aryl HalidesPdCl₂(PPh₃)₂ (3)--TBAFSolvent-free80Moderate-Excellent[8]
2,6-DibromopyridinePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)-Cs₂CO₃2-MeTHFRTModerate[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sonogashira coupling of related amino-bromo-heterocycles.[5] Researchers should perform initial small-scale reactions to optimize conditions for their specific terminal alkyne.

Materials and Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous (3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Reaction Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).

  • Seal and Purge: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) and anhydrous Et₃N (3.0 mmol, 0.42 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 3-12 hours).

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

Work-up and Purification:

  • Quenching: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualized Workflow and Mechanism

Experimental Workflow

G start Start setup 1. Add Reactants & Catalysts to a Dry Flask start->setup purge 2. Seal and Purge with Inert Gas (N₂ or Ar) setup->purge add_solvents 3. Add Anhydrous Solvent (DMF) and Base (Et₃N) purge->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Heat Reaction Mixture (80-100 °C) add_alkyne->react monitor 6. Monitor Progress by TLC/LC-MS react->monitor workup 7. Cool, Quench, and Perform Aqueous Work-up monitor->workup purify 8. Concentrate and Purify by Column Chromatography workup->purify characterize 9. Characterize Pure Product (NMR, HRMS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination red_elim_label Ar-C≡CR ox_add_label Ar-X cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne Deprotonation (Base) cu_acetylide->pd_ox cu_acetylide->cu_x

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.[3][11]

References

Application Notes and Protocols: Stille Coupling Reactions Involving 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is widely employed in organic synthesis, particularly in the construction of complex molecules, including pharmaceuticals and materials. The reaction's tolerance to a wide variety of functional groups makes it an invaluable tool in medicinal chemistry and drug discovery. These application notes provide a detailed overview and experimental protocols for the Stille coupling reaction involving 6-Bromo-N,N-dimethylpyridazin-3-amine, a key intermediate in the synthesis of bioactive compounds. While specific literature examples for the Stille coupling of this exact substrate are not prevalent, the following protocols are adapted from established procedures for structurally similar N-heterocyclic compounds and are expected to be effective.

Reaction Principle

The Stille coupling reaction involves the coupling of an organostannane (R-SnR'3) with an organic halide or triflate (R'-X) in the presence of a palladium catalyst. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition Oxidative_Addition Oxidative_Addition R1-X This compound R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation Transmetalation Transmetalation R2-SnBu3 Organostannane R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 Coupled Product R1-Pd(II)L2-R2->R1-R2 X-SnBu3 X-SnBu3 R1-Pd(II)L2-R2->X-SnBu3 Reductive_Elimination Reductive_Elimination

Caption: General catalytic cycle of the Stille coupling reaction.

Application in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its pyridazine core is a common scaffold in a variety of biologically active molecules, including kinase inhibitors for cancer therapy. The Stille coupling provides a straightforward method to introduce diverse aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridazine ring, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are adapted from a general procedure for the Stille cross-coupling of N-heterocyclic bromides and can be used as a starting point for the reaction of this compound.[1] Optimization of the reaction conditions (e.g., catalyst, ligand, solvent, temperature) may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure for Stille Coupling of this compound with Aryl- and Heteroarylstannanes

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, organostannane, Pd(OAc)2, XPhos, and CsF to a dry reaction vessel. B Add dry DME and seal the vessel. A->B C Heat the reaction mixture at 80 °C with stirring for 12-24 h. B->C D Cool to room temperature and filter through a pad of Celite®. C->D E Concentrate the filtrate under reduced pressure. D->E F Purify the crude product by column chromatography. E->F

Caption: Experimental workflow for the Stille coupling reaction.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(aryl)stannane, 1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 2-5 mol%)

  • XPhos (2-Cyano-4,6-diisopropylphenyl)di-tert-butylphosphine, 2.2-5.5 mol%)

  • Cesium fluoride (CsF, 2.0 equivalents)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the organostannane (1.1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.022 mmol, 2.2 mol%), and cesium fluoride (2.0 mmol).

  • Add anhydrous DME (5 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Data Presentation

The following table summarizes expected outcomes for the Stille coupling of this compound with various organostannanes based on typical yields for similar reactions.[1]

EntryOrganostannaneProductExpected Yield (%)
1Tributyl(phenyl)stannane6-Phenyl-N,N-dimethylpyridazin-3-amine75-90
2Tributyl(4-methoxyphenyl)stannane6-(4-Methoxyphenyl)-N,N-dimethylpyridazin-3-amine70-85
3Tributyl(3-thienyl)stannane6-(Thiophen-3-yl)-N,N-dimethylpyridazin-3-amine65-80
4Tributyl(vinyl)stannane6-Vinyl-N,N-dimethylpyridazin-3-amine60-75

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading to 5 mol%. Alternatively, a different palladium source (e.g., Pd2(dba)3) or ligand (e.g., SPhos) could be screened. The reaction temperature can also be increased, or a higher boiling point solvent such as dioxane or toluene can be used.

  • Formation of Byproducts: The formation of homocoupled products or protodestannylation of the organostannane can sometimes be observed. The use of additives such as Cu(I) salts may sometimes mitigate these side reactions.

  • Difficult Purification: Residual tin byproducts can be challenging to remove. A common method for their removal is to treat the crude product with a saturated aqueous solution of potassium fluoride (KF) in diethyl ether or by washing the organic layer with an aqueous solution of KF.

Safety Precautions

  • Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the experiment.

By following these guidelines and protocols, researchers can effectively utilize the Stille coupling reaction for the derivatization of this compound to generate novel compounds for further investigation in drug discovery and development programs.

References

Application of 6-Bromo-N,N-dimethylpyridazin-3-amine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromo-N,N-dimethylpyridazin-3-amine is a versatile heterocyclic intermediate with significant potential in the synthesis of novel agrochemicals. The pyridazine core is a recognized pharmacophore in crop protection, found in a range of commercial herbicides, fungicides, and insecticides. The presence of a bromine atom and a dimethylamino group on the pyridazine ring of this compound offers multiple reaction sites for the construction of complex agrochemical molecules. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The dimethylamino group can influence the physicochemical properties of the final molecule, such as solubility and membrane permeability, and can also be a site for further chemical modification. This application note will detail the potential synthetic applications of this compound in the creation of analogs of known pyridazine-based agrochemicals and provide hypothetical, yet plausible, experimental protocols for their synthesis.

Potential Agrochemical Targets

Several classes of commercial agrochemicals feature the pyridazine scaffold. While no direct synthesis of these compounds from this compound has been publicly documented, its structure suggests it could be a valuable starting material for the synthesis of analogs of the following agrochemicals:

  • Herbicides:

    • Credazine: A selective herbicide used for the control of annual weeds in vegetables and sugar beets.

    • Pyridafol: A herbicide that acts by inhibiting photosynthesis.

    • Pyridate: A post-emergence herbicide for the control of broadleaf weeds in corn and cereals.[1][2]

  • Fungicides:

    • Pyridachlometyl: A novel fungicide with a unique mode of action, targeting tubulin polymerization.[3][4]

  • Insecticides:

    • Dimpropyridaz: A novel insecticide for the control of piercing-sucking insects, acting on the chordotonal organs.[5][6][7]

Synthetic Pathways and Methodologies

The functional groups of this compound allow for a variety of synthetic transformations to build agrochemical analogs. The key reactions would involve the substitution of the bromine atom via cross-coupling reactions.

Logical Relationship of Synthetic Transformations

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Agrochemical Analogs with C-C bond B->D E Agrochemical Analogs with C-N bond C->E

Caption: Synthetic utility of this compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of hypothetical agrochemical analogs using this compound as a key starting material. These protocols are based on established synthetic methodologies for pyridazine derivatives.

Protocol 1: Synthesis of a Credazine Analog via Suzuki Coupling

This protocol describes a hypothetical synthesis of an analog of the herbicide credazine, where the phenoxy group is replaced by a substituted phenyl group attached directly to the pyridazine ring.

Workflow for Credazine Analog Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Suzuki Coupling Reaction (Inert Atmosphere, Heat) A->F B Substituted Phenylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Quenching F->G H Extraction G->H I Purification (Column Chromatography) H->I J Credazine Analog I->J

Caption: Workflow for the synthesis of a Credazine analog.

Materials:

  • This compound

  • (2-Methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 202 mg), (2-methylphenyl)boronic acid (1.2 mmol, 163 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired credazine analog.

Hypothetical Data Summary

CompoundStarting MaterialReagentCatalystYield (%)Purity (%)m.p. (°C)¹H NMR (CDCl₃, δ ppm)
Credazine Analog This compound(2-Methylphenyl)boronic acidPd(PPh₃)₄75>98110-1127.20-7.40 (m, 4H), 6.85 (d, 1H), 6.70 (d, 1H), 3.10 (s, 6H), 2.35 (s, 3H)
Protocol 2: Synthesis of a Dimpropyridaz Analog Fragment via Buchwald-Hartwig Amination

This protocol outlines a hypothetical synthesis of a key fragment of a dimpropyridaz analog, demonstrating the formation of a C-N bond between the pyridazine core and a secondary amine.

Workflow for Dimpropyridaz Analog Fragment Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound F Buchwald-Hartwig Amination (Inert Atmosphere, Heat) A->F B Secondary Amine B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Quenching F->G H Extraction G->H I Purification (Column Chromatography) H->I J Dimpropyridaz Analog Fragment I->J

Caption: Workflow for the synthesis of a Dimpropyridaz analog fragment.

Materials:

  • This compound

  • N-Ethyl-5-methyl-1H-pyrazole-4-carboxamide

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add this compound (1.0 mmol, 202 mg), N-ethyl-5-methyl-1H-pyrazole-4-carboxamide (1.1 mmol, 166 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a reaction vial.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the vial and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the dimpropyridaz analog fragment.

Hypothetical Data Summary

CompoundStarting MaterialReagentCatalyst SystemYield (%)Purity (%)m.p. (°C)¹³C NMR (CDCl₃, δ ppm)
Dimpropyridaz Analog Fragment This compoundN-Ethyl-5-methyl-1H-pyrazole-4-carboxamidePd₂(dba)₃ / Xantphos68>97155-157165.2, 158.0, 145.1, 140.5, 135.8, 128.4, 115.2, 45.3, 38.1, 15.2, 10.8

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is crucial for the development of effective and safe agrochemicals. The pyridazine-based agrochemicals mentioned target a variety of biological pathways.

Hypothetical Signaling Pathway for a Pyridazine-based Herbicide

G A Pyridazine Herbicide Analog B Photosystem II (PSII) Complex in Thylakoid Membrane A->B Inhibits C Electron Transport Chain B->C Blocks Electron Flow D ATP & NADPH Production C->D Prevents E Calvin Cycle (CO2 Fixation) D->E Inhibits F Plant Growth Inhibition E->F

Caption: Inhibition of photosynthesis by a pyridazine herbicide.

This diagram illustrates the mechanism of action for a herbicide like pyridate, which inhibits Photosystem II, thereby disrupting the electron transport chain and halting the production of ATP and NADPH necessary for carbon fixation and plant growth.[8]

Hypothetical Mechanism of a Pyridazine-based Fungicide

G A Pyridazine Fungicide Analog B Fungal Tubulin A->B Promotes Polymerization C Microtubule Assembly B->C Disrupts Dynamics D Cell Division (Mitosis) C->D Inhibits E Fungal Growth Inhibition D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-N,N-dimethylpyridazin-3-amine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dihalogenated pyridazine, typically 3,6-dibromopyridazine, with dimethylamine. The dimethylamine selectively displaces one of the bromine atoms to yield the desired product.

Q2: What are the key reaction parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used as they can solvate the intermediate complex and facilitate the reaction.

  • Base: An auxiliary base is often employed to neutralize the hydrogen bromide (HBr) generated during the reaction, preventing the protonation of the dimethylamine nucleophile.

  • Concentration of Dimethylamine: The stoichiometry of dimethylamine is a critical parameter to control for achieving high selectivity for the mono-substituted product.

Q3: What are the potential side products in this synthesis?

A3: The primary side product is the di-substituted byproduct, 3,6-bis(dimethylamino)pyridazine, which is formed when dimethylamine displaces both bromine atoms on the pyridazine ring. Other potential impurities can arise from incomplete reactions or degradation of the starting material or product under harsh reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material and a product standard (if available), you can determine the consumption of the starting material and the formation of the product and any byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Dimethylamine Ensure the dimethylamine solution (e.g., in THF or ethanol) is fresh. If using dimethylamine gas, ensure proper dissolution in the reaction solvent.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC. Be cautious of potential byproduct formation at higher temperatures.
Inappropriate Solvent Switch to a more suitable polar aprotic solvent such as DMSO, DMF, or NMP.
Protonation of Dimethylamine Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the HBr formed.

Problem 2: Formation of Significant Amounts of the Di-substituted Byproduct

Possible Cause Suggested Solution
High Excess of Dimethylamine Reduce the molar equivalents of dimethylamine used. Start with a stoichiometric amount and gradually increase to find the optimal ratio.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level, before significant formation of the di-substituted product occurs.
High Reaction Temperature Lowering the reaction temperature can improve the selectivity for the mono-substitution product, although it may require a longer reaction time.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Product and Byproduct Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product is an Oil If the product is an oil and difficult to handle, consider converting it to a salt (e.g., hydrochloride) to facilitate precipitation and handling.
Presence of Polar Impurities Perform an aqueous workup to remove any water-soluble impurities before column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3,6-Dibromopyridazine

  • Dimethylamine solution (e.g., 2 M in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,6-dibromopyridazine (1.0 eq) in DMF or DMSO, add triethylamine (1.5 eq).

  • Slowly add a solution of dimethylamine (1.1 eq) in THF to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Data Presentation

The following tables provide representative data on how different reaction parameters can affect the yield of this compound. This data is illustrative and serves as a guide for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
Toluene1001225
Acetonitrile801045
DMF90675
DMSO90680

Table 2: Effect of Base on Reaction Yield

BaseEquivalentsTemperature (°C)Time (h)Yield (%)
None-90830
K2CO32.090665
TEA1.590678
DIPEA1.590682

Table 3: Effect of Dimethylamine Equivalents on Product Distribution

Dimethylamine (eq)Mono-substituted Product (%)Di-substituted Product (%)
1.0705
1.28510
1.58018
2.06530

Visualizations

Synthesis_Pathway 3,6-Dibromopyridazine 3,6-Dibromopyridazine This compound This compound 3,6-Dibromopyridazine->this compound Dimethylamine, Base Solvent, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions cluster_actions Corrective Actions Start Low Yield or Incomplete Reaction TLC_Analysis Analyze by TLC/HPLC Start->TLC_Analysis Identify_Issue Identify Issue TLC_Analysis->Identify_Issue Starting_Material Starting Material Remaining Identify_Issue->Starting_Material SM > Product Byproduct_Formation Byproduct Formation Identify_Issue->Byproduct_Formation Byproducts Present No_Reaction No Reaction Identify_Issue->No_Reaction Only SM Increase_Temp Increase Temperature or Reaction Time Starting_Material->Increase_Temp Optimize_Stoichiometry Optimize Amine Stoichiometry Byproduct_Formation->Optimize_Stoichiometry Check_Reagents Check Reagent Quality No_Reaction->Check_Reagents

Caption: Troubleshooting workflow for synthesis optimization.

Yield_Factors Yield Yield of this compound Side_Reaction Side Reactions Yield->Side_Reaction Temp Temperature Temp->Yield Temp->Side_Reaction Solvent Solvent Solvent->Yield Base Base Base->Yield Amine_Eq Dimethylamine Equivalents Amine_Eq->Yield Amine_Eq->Side_Reaction

Caption: Factors influencing the yield of the synthesis.

Technical Support Center: Purification of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Bromo-N,N-dimethylpyridazin-3-amine by column chromatography.

Troubleshooting Guide

Question: Why is my separation poor, with broad peaks and co-elution of impurities?

Answer:

Poor separation in the column chromatography of this compound can stem from several factors related to its chemical nature. As a polar aromatic amine, it can interact unfavorably with the stationary phase.[1][2]

Possible Causes and Solutions:

  • Interaction with Silica Gel: The nitrogen atoms in the pyridazine ring and the dimethylamino group can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing and broadening.[2]

    • Solution 1: Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in the eluent. This will cap the acidic silanol sites.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amino-functionalized silica.[3] For reversed-phase chromatography, a C18 stationary phase can be effective.[4]

  • Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, your compound may elute too quickly with poor separation from other polar impurities. If it's not polar enough, the compound may move too slowly or not at all, resulting in broad bands.

    • Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A good starting point for normal phase chromatography is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or acetone.[5][6] You can gradually increase the proportion of the polar solvent to achieve the desired separation.

  • Column Overloading: Loading too much crude sample onto the column will exceed its separation capacity, leading to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. The exact amount depends on the difficulty of the separation.

Question: My compound appears to be degrading on the column. What can I do?

Answer:

While this compound is a relatively stable molecule, prolonged exposure to acidic silica gel could potentially lead to degradation.

Possible Causes and Solutions:

  • Acid-Catalyzed Degradation: The acidic nature of silica gel might catalyze the decomposition of your compound.

    • Solution 1: Use Deactivated Silica or an Alternative Stationary Phase: As mentioned previously, using silica gel treated with a base or switching to a neutral or basic stationary phase like alumina can mitigate this issue.[3]

    • Solution 2: Expedite the Chromatography: A faster elution, by slightly increasing the mobile phase polarity (after ensuring good separation on TLC), can minimize the time your compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of this compound on silica gel?

A1: A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. Based on purifications of similar heterocyclic compounds, you could start with a system of hexane/ethyl acetate or petroleum ether/ethyl acetate.[6] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. Other systems like dichloromethane/methanol can also be effective for more polar compounds.[3]

Q2: What are the key physicochemical properties of this compound to consider for chromatography?

A2: The key properties are summarized in the table below. The presence of multiple nitrogen atoms makes it a polar compound with basic character.

PropertyValueReference
Molecular FormulaC₆H₈BrN₃[7]
Molecular Weight202.05 g/mol [7][8]
LogP1.3051[7]
Topological Polar Surface Area (TPSA)29.02 Ų[7]

These values indicate that while it has some lipophilicity (LogP > 0), its polar surface area and nitrogen content suggest that polar interactions will be significant in its chromatographic behavior.

Q3: How can I visualize this compound on a TLC plate?

A3: You can visualize the compound on a TLC plate using a UV lamp at 254 nm, as the pyridazine ring is UV active.[5] Staining with potassium permanganate or iodine may also be effective.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on your specific crude mixture.

1. Preparation of the Stationary Phase:

  • Select a suitable stationary phase. For this compound, silica gel (230-400 mesh) is a common choice.[5]
  • To prepare a slurry, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample) in a beaker.
  • Add the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a homogenous slurry. For deactivation, you can add 0.5% triethylamine to this mobile phase.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand.
  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
  • Allow the solvent to drain until it is just above the level of the silica gel. Add another layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the column.
  • Alternatively, for less soluble samples, you can perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase.
  • Collect fractions in test tubes or vials.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • If the compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This is known as a step or gradient elution.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation / Tailing Peaks cause1 Strong Interaction with Silica start->cause1 cause2 Incorrect Mobile Phase Polarity start->cause2 cause3 Column Overloading start->cause3 solution1a Deactivate Silica with Base cause1->solution1a solution1b Use Alumina or Bonded Phase cause1->solution1b solution2 Optimize Mobile Phase via TLC (Rf 0.2-0.4) cause2->solution2 solution3 Reduce Sample Load (1-5% of Silica Weight) cause3->solution3

Caption: Troubleshooting workflow for poor separation.

Experimental_Workflow prep 1. Slurry Preparation (Silica + Mobile Phase) pack 2. Column Packing prep->pack load 3. Sample Loading (Wet or Dry) pack->load elute 4. Elution & Fraction Collection load->elute analyze 5. TLC Analysis of Fractions elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify Pure Fractions isolate 7. Solvent Evaporation combine->isolate product Pure Product isolate->product

Caption: General experimental workflow for column chromatography.

References

Common side products in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-N,N-dimethylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach involves the nucleophilic aromatic substitution (SNA_r_) of a dihalopyridazine precursor, typically 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine, with dimethylamine. The reaction is generally carried out in a suitable solvent and may require elevated temperatures.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and base (if used) can significantly impact the yield.

  • Degradation of starting material or product: The starting materials or the product might be sensitive to the reaction conditions.

  • Side reactions: The formation of side products consumes the starting material, thereby reducing the yield of the desired product.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A3: The additional spots on your TLC plate likely correspond to unreacted starting materials and various side products. Common possibilities include:

  • Unreacted 3,6-dihalopyridazine.

  • The isomeric side product, 3-Bromo-N,N-dimethylpyridazin-6-amine.

  • Over-amination product, N,N,N',N'-tetramethylpyridazine-3,6-diamine.

  • Hydrolysis product, 6-bromo-3-hydroxypyridazine, if water is present in the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Suggested Solution
Presence of starting material (3,6-dihalopyridazine) in the final product Incomplete reaction.Increase the reaction time, temperature, or the molar equivalent of dimethylamine. Ensure efficient stirring.
Formation of an isomeric impurity Lack of regioselectivity in the nucleophilic substitution.This is a common challenge in pyridazine chemistry. Purification by column chromatography is typically required. Optimization of reaction temperature might slightly favor one isomer.
Presence of a di-substituted impurity (N,N,N',N'-tetramethylpyridazine-3,6-diamine) Excess of dimethylamine or prolonged reaction time at high temperatures.Use a controlled molar ratio of dimethylamine to the dihalopyridazine. Monitor the reaction progress by TLC to avoid over-reaction.
Observation of a more polar impurity Presence of moisture leading to hydrolysis of the starting material.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the product Similar polarities of the product and side products.Employ a multi-step purification process, such as a combination of column chromatography with different solvent systems and recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound:

To a solution of 3,6-dibromopyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMSO) is added a solution of dimethylamine (2.0-3.0 eq, typically as a solution in a solvent like THF or ethanol) at room temperature. The reaction mixture is then heated to a temperature ranging from 80°C to 120°C and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Reaction Pathway and Potential Side Products

Synthesis_Pathway start 3,6-Dibromopyridazine product This compound start->product Main Reaction side_product1 3-Bromo-N,N-dimethylpyridazin-6-amine (Isomeric Impurity) start->side_product1 Side Reaction 1 side_product2 N,N,N',N'-Tetramethyl- pyridazine-3,6-diamine (Over-amination) start->side_product2 Side Reaction 2 (Excess Reagent) side_product3 6-Bromo-3-hydroxypyridazine (Hydrolysis) start->side_product3 Side Reaction 3 reagent Dimethylamine reagent->product reagent->side_product1 reagent->side_product2

Caption: Synthetic pathway and common side products.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete? check_tlc Analyze Crude Mixture by TLC/LC-MS start->check_tlc Yes sol_incomplete Incomplete Reaction: - Increase reaction time/temp - Add more reagent start->sol_incomplete No issue Identify Issue check_tlc->issue issue->sol_incomplete Starting Material Present sol_isomer Isomeric Impurity: - Optimize temperature - Column chromatography issue->sol_isomer Isomer Detected sol_over Over-amination: - Reduce reagent stoichiometry - Monitor reaction closely issue->sol_over Di-substituted Product Detected sol_hydrolysis Hydrolysis: - Use anhydrous conditions - Inert atmosphere issue->sol_hydrolysis Polar Impurity Detected sol_incomplete->start purify Purify Product sol_isomer->purify sol_over->start sol_hydrolysis->start end Pure Product purify->end

Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor reactivity in the Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The challenges with this substrate arise from a combination of factors inherent to its structure. The pyridazine ring is electron-deficient, which can be favorable for the initial oxidative addition step of the palladium catalyst. However, the presence of two nitrogen atoms, particularly the one adjacent to the reaction center, can lead to catalyst inhibition by coordinating to the palladium. Additionally, the N,N-dimethylamino group is an electron-donating group, which can somewhat counteract the electron deficiency of the ring and potentially slow down the oxidative addition compared to unsubstituted halopyridazines.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Protodeboronation: The boronic acid starting material can be hydrolyzed back to the corresponding arene before it couples with the pyridazine. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of N,N-dimethylpyridazin-3-amine. This can occur through various pathways, including reaction with trace amounts of palladium hydride species.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of inefficient transmetalation or issues with the catalyst turnover.

Q3: Can the amine group on the pyridazine ring interfere with the reaction?

A3: Yes, the nitrogen atoms in the pyridazine ring and the exocyclic amine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] While methods for coupling unprotected anilines and other nitrogen-containing heterocycles are established, they often require specific ligand and catalyst systems to be effective.[2][3] For substrates with free N-H groups, deprotonation under basic conditions can lead to species that strongly bind to the palladium center.[4] Although the tertiary amine in the target substrate avoids this specific issue, coordination of the lone pairs on the nitrogen atoms can still influence catalyst activity.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you are observing a significant amount of unreacted this compound, consider the following troubleshooting steps.

Root Cause Analysis and Solutions

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have been deactivated.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Use freshly opened, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst system known for its robustness, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5]

  • Inefficient Oxidative Addition: This is often the rate-limiting step. While the electron-deficient pyridazine ring should facilitate this, other factors can hinder it.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Switch to a more electron-rich and sterically hindered ligand, which can promote oxidative addition.[5]

  • Poor Solubility: One or more of the reaction components may not be sufficiently soluble in the chosen solvent system.

    • Solution: Switch to a solvent system with better solubilizing properties. Common choices include 1,4-dioxane, DME, or toluene, often with the addition of water to dissolve the inorganic base.[4][6]

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion check_inert Verify Inert Atmosphere and Reagent Quality start->check_inert increase_temp Increase Temperature (e.g., to 80-100 °C) check_inert->increase_temp change_ligand Change Ligand (e.g., to XPhos, SPhos) increase_temp->change_ligand If no improvement change_catalyst Change Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) change_ligand->change_catalyst change_solvent Change Solvent (e.g., Dioxane, Toluene/H₂O) change_catalyst->change_solvent success Reaction Successful change_solvent->success If successful Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C [Ar-Pd(II)L₂(Br)] B->C D Transmetalation C->D E [Ar-Pd(II)L₂(Ar')] D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' (Product) F->ArAr ArBr Ar-Br (this compound) ArBr->B ArBOH Ar'-B(OH)₂ + Base ArBOH->D

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Buchwald-Hartwig amination reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Buchwald-Hartwig amination can stem from several factors, including suboptimal catalyst systems, inappropriate reaction conditions, or substrate-related issues. A systematic approach to troubleshooting is often the most effective strategy.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.[1]

  • Reagent Purity: Verify the purity of your aryl halide, amine, solvent, and base. Impurities can poison the catalyst.

  • Solvent Degassing: Ensure the solvent has been properly degassed to remove dissolved oxygen.

Troubleshooting Steps:

If the initial checks do not resolve the issue, consider the following key reaction parameters:

  • Ligand Selection: The choice of ligand is critical and is often dependent on the substrate. For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands are generally preferred. Consider screening a panel of ligands.[2]

  • Base Selection: The strength and identity of the base can significantly impact the reaction rate and outcome. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates, but may not be compatible with base-sensitive functional groups.[1] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[1]

  • Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices.[3] For polar substrates, more polar aprotic solvents might be beneficial, but be aware that some polar solvents can inhibit the reaction.[4][5]

  • Temperature: Typical reaction temperatures range from room temperature to over 100 °C.[2] If the reaction is sluggish, increasing the temperature may improve the yield. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent decomposition.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low Yield Observed check_basics Verify Inert Atmosphere, Reagent Purity, and Solvent Degassing start->check_basics screen_ligands Screen a Panel of Ligands (e.g., XPhos, RuPhos, BINAP) check_basics->screen_ligands If no improvement optimize_base Optimize Base (Strong vs. Weak) screen_ligands->optimize_base optimize_solvent Optimize Solvent (Toluene, Dioxane, THF, etc.) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

2. I am observing significant side product formation, such as hydrodehalogenation or β-hydride elimination. How can these be minimized?

Side reactions are common challenges in Buchwald-Hartwig amination. Understanding their mechanisms can help in devising strategies to suppress them.

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can be competitive with the desired C-N coupling, especially with primary amines.[6]

    • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination over hydrodehalogenation.

    • Base Selection: The choice of base can influence the extent of this side reaction.

  • β-Hydride Elimination: This can occur when the amine substrate has β-hydrogens, leading to the formation of an imine and a reduced arene.

    • Ligand Design: Bidentate ligands like BINAP and DPPF are known to suppress β-hydride elimination by creating a more stable, four-coordinate palladium complex that is less prone to this side reaction.[6] The Hartwig group noted that β-hydrogen elimination occurs from a three-coordinate intermediate, which is less favored with chelating phosphines.

The following diagram illustrates the competition between the desired reductive elimination and the undesired β-hydride elimination pathway.

side_reactions pd_amido [L-Pd(Ar)(NRR')] product Product (Ar-NRR') pd_amido->product Reductive Elimination (Desired Pathway) beta_hydride β-Hydride Elimination pd_amido->beta_hydride Undesired Pathway side_products Side Products (Arene + Imine) beta_hydride->side_products

Caption: Competing pathways in Buchwald-Hartwig amination.

3. How do I select the optimal catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is highly dependent on the nature of the aryl halide and the amine coupling partners.[6]

  • For Primary Amines: Bidentate phosphine ligands such as BINAP and DPPF were among the first to reliably couple primary amines.[6] More recently developed bulky, monodentate biarylphosphine ligands like BrettPhos have shown high efficacy.[1]

  • For Secondary Amines: The first-generation catalyst system using P(o-Tolyl)₃ was effective for many secondary amines.[6] Ligands like RuPhos are specifically designed for coupling secondary amines.[1]

  • For Amides and Other Weakly Nucleophilic Amines: More reactive ligands such as tBuBrettPhos are often required to achieve good yields with less nucleophilic amines like amides.[1]

  • For Sterically Hindered Substrates: The use of sterically bulky ligands is crucial. The increased steric hindrance can promote the reductive elimination step and prevent catalyst deactivation.

4. What is the optimal catalyst loading and ligand-to-palladium ratio?

  • Catalyst Loading: Typical catalyst loadings range from 0.5 to 5 mol%. For unreactive substrates, a higher catalyst loading may be necessary. However, it is always advisable to start with a lower loading (e.g., 1-2 mol%) and increase it if the reaction is not proceeding to completion.[1]

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio depends on the type of ligand used.

    • For monodentate phosphine ligands, a ratio of 1:1 to 2:1 (ligand:Pd) is common.

    • For bidentate ligands, a ratio of 1:1 to 1.2:1 is typically used. An excess of the ligand can sometimes be beneficial for catalyst stability, but a large excess can also inhibit the reaction by competing for coordination sites on the palladium center.

Data on Reaction Parameters

The following tables provide a summary of common reaction parameters for Buchwald-Hartwig amination, compiled from various literature sources.

Table 1: Comparison of Common Bases

BaseAdvantagesDisadvantages
NaOtBuPermits high reaction rates and low catalyst loadings.[1]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[1]
LHMDSAllows for the use of substrates with protic functional groups; useful for low-temperature aminations.[1]The solid base is air-sensitive.[1]
Cs₂CO₃Excellent functional group tolerance; often provides the highest reaction rate among weak bases.[1]Expensive and can be difficult to stir on a large scale.[1]
K₃PO₄, K₂CO₃Excellent functional group tolerance; economically attractive.[1]Can require higher catalyst loadings and longer reaction times.[1]

Table 2: Common Solvents and Their Properties

SolventPropertiesCommon Applications
TolueneNon-polar, aprotic. Good for a wide range of substrates.[3]General purpose solvent for Buchwald-Hartwig amination.
1,4-DioxanePolar, aprotic ether. Can be beneficial for certain substrates.[3]Often used, but its replacement with greener alternatives is encouraged.[3]
Tetrahydrofuran (THF)Polar, aprotic ether. Lower boiling point than toluene and dioxane.Useful for reactions at lower temperatures.
tert-ButanolPolar, protic. Can sometimes accelerate the reaction.Used in specific protocols, often in combination with other solvents.

Table 3: General Ligand Selection Guide

Amine TypeRecommended Ligand(s)Aryl Halide Compatibility
Primary Aliphatic/Aryl AminesBINAP, DPPF, BrettPhosAr-I, Ar-Br, Ar-Cl, Ar-OTf
Secondary Aliphatic/Aryl AminesP(o-Tolyl)₃, RuPhos, XPhosAr-Br, Ar-Cl
Amides, Carbamates, SulfonamidestBuBrettPhos, XantphosAr-Br, Ar-Cl
Heterocyclic AminesDavePhos, tBuXPhosAr-Br, Ar-Cl

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of an Aryl Bromide with a Primary Amine:

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: The choice of palladium source, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.

Visualization of Key Processes

The following diagrams illustrate important concepts in Buchwald-Hartwig amination.

catalytic_cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) pd2_halide L-Pd(II)(Ar)(X) pd0->pd2_halide Oxidative Addition pd2_amine [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ pd2_halide->pd2_amine Ligand Exchange pd2_amido L-Pd(II)(Ar)(NR'R'') pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' base_h Base-H⁺ base_x X⁻ arx Ar-X amine HNR'R'' base Base

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Removal of palladium catalyst from 6-Bromo-N,N-dimethylpyridazin-3-amine reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient removal of residual palladium catalysts from reactions involving 6-Bromo-N,N-dimethylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

A1: Palladium is a heavy metal with strict regulatory limits in active pharmaceutical ingredients (APIs).[1] Residual palladium can also interfere with downstream synthetic steps and biological assays.[2] For drug development professionals, ensuring palladium levels are below the limits set by authorities like the FDA and EMA is a critical quality control step.[1]

Q2: What are the most common methods for palladium removal?

A2: The most prevalent methods include treatment with solid-supported scavengers (e.g., functionalized silica or polymers), crystallization, and filtration through adsorbents like activated carbon or celite.[1][3][4] The choice of method depends on the specific reaction conditions, the nature of the product, and the required purity level.[3]

Q3: How does the structure of this compound affect the choice of palladium scavenger?

A3: The presence of nitrogen atoms in the pyridazine ring and the dimethylamino group can influence scavenger selection. These basic nitrogens can coordinate with palladium, potentially making it more challenging to remove. Thiol-based scavengers are generally effective as sulfur has a high affinity for palladium.[3] However, the compatibility of the scavenger with the amine functionalities is important to prevent undesired side reactions or product loss.[3]

Q4: What are typical residual palladium levels before and after treatment?

A4: Before treatment, residual palladium levels can range from several hundred to over a thousand parts per million (ppm).[2][5] Effective scavenging can reduce these levels to well below 50 ppm, and often to less than 10 ppm, which is a common target for APIs.[2][6]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: The most common and accurate method for quantifying trace palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8] This technique offers high sensitivity and is the standard in the pharmaceutical industry.[7] For initial screening and process monitoring, other techniques like High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF) can also be used.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of palladium from the this compound reaction.

Problem Possible Cause(s) Suggested Solution(s)
High residual palladium levels after scavenger treatment. 1. Insufficient amount of scavenger: The scavenger's binding capacity may be saturated. 2. Suboptimal reaction conditions: Temperature, time, or solvent may not be ideal for the chosen scavenger. 3. Palladium in a difficult-to-scavenge form: The palladium species might be complexed with the product or ligands. 4. Poor scavenger selection: The chosen scavenger may not have a high affinity for the specific palladium species in the reaction mixture.1. Increase scavenger equivalents: Start with a higher ratio of scavenger to palladium (e.g., 4-8 molar equivalents) and optimize downwards.[9] 2. Optimize conditions: Increase the temperature (e.g., to 50 °C) and/or extend the reaction time (e.g., up to 24 hours).[6] Screen different solvents to improve scavenger performance.[9] 3. Consider a combination of scavengers: A cocktail of scavengers with different functionalities (e.g., thiol and amine) might be more effective. 4. Screen different scavengers: Test a panel of scavengers with different functional groups (e.g., SiliaMetS® Thiol, QuadraSil™ MP, activated carbon).
Significant product loss after scavenging. 1. Product adsorption onto the scavenger: The product may have an affinity for the scavenger material. 2. Product degradation: The scavenging conditions (e.g., high temperature) might be degrading the product.1. Choose a more selective scavenger: Opt for a scavenger with high selectivity for palladium over the organic product. 2. Reduce scavenger amount: Use the minimum effective amount of scavenger. 3. Modify scavenging conditions: Perform the scavenging at a lower temperature for a longer duration.
Inconsistent palladium removal results between batches. 1. Variability in the crude reaction mixture: The form and concentration of the palladium species may differ. 2. Inconsistent scavenger quality or handling: Moisture or air can affect the performance of some scavengers. 3. Inconsistent mixing: Inadequate agitation can lead to inefficient contact between the scavenger and the solution.1. Standardize the reaction work-up: Ensure the work-up procedure before scavenging is consistent. 2. Use fresh scavenger and handle it properly: Store scavengers under the recommended conditions. 3. Ensure efficient stirring: Use a mechanical stirrer to maintain a well-agitated slurry.
Scavenger is difficult to filter. 1. Fine scavenger particles: Some scavengers have a small particle size that can clog filters.1. Use a filter aid: Add a layer of celite to the filter to improve filtration speed.[4] 2. Consider a scavenger in a cartridge format: Scavengers are available in pre-packed cartridges for flow-through applications, which simplifies separation.[6]

Quantitative Data Summary

The following table summarizes the performance of various palladium scavengers based on literature data. Note that efficiency can vary depending on the specific reaction conditions and the nature of the palladium species.

ScavengerFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS® Thiol Thiol13002>99.8[5]
SiliaMetS® Thiol Thiol547~27~95.0[10]
QuadraSil™ AP Amino Propyl595 (Ru)<5>99[11]
QuadraSil™ MP Mercaptopropyl1000<10>99[12]
ISOLUTE® Si-TMT Trimercaptotriazine166816190.3[6]
SEM26 Not specified16682098.8[6]
Activated Carbon (DARCO KB-G) Carbon166863362.0[6]

Experimental Protocols

Protocol 1: General Procedure for Batch Palladium Scavenging
  • Sample Preparation: After the completion of the reaction, perform a standard aqueous work-up. Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, EtOAc).

  • Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS® Thiol, 4-8 molar equivalents relative to the initial amount of palladium catalyst) to the solution.[9]

  • Scavenging: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 50 °C) for a period of 1 to 24 hours.[6][9] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze a sample of the purified product by ICP-MS to determine the final palladium concentration.[7]

Protocol 2: Palladium Quantification by ICP-MS (General Workflow)
  • Sample Digestion: Accurately weigh a sample of the purified product. Digest the sample using a microwave-assisted acid digestion procedure.[13] A common acid mixture is nitric acid and hydrochloric acid.[8]

  • Standard Preparation: Prepare a series of palladium standard solutions of known concentrations.

  • ICP-MS Analysis: Analyze the digested sample and the standard solutions using an ICP-MS instrument.

  • Quantification: Generate a calibration curve from the standard solutions and use it to determine the concentration of palladium in the sample.

Visualizations

Palladium_Removal_Workflow cluster_prep Preparation cluster_scavenging Scavenging cluster_isolation Isolation & Analysis start Crude Reaction Mixture (this compound) workup Aqueous Work-up start->workup dissolve Dissolve in Organic Solvent workup->dissolve add_scavenger Add Palladium Scavenger dissolve->add_scavenger stir Stir (1-24h, RT to 50°C) add_scavenger->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate analyze ICP-MS Analysis concentrate->analyze end Purified Product (<10 ppm Pd) analyze->end Troubleshooting_Logic cluster_solutions Troubleshooting Steps start High Residual Palladium? increase_scavenger Increase Scavenger Equivalents start->increase_scavenger Yes end_ok Palladium Levels OK start->end_ok No optimize_conditions Optimize Temp. & Time increase_scavenger->optimize_conditions change_scavenger Screen Different Scavengers optimize_conditions->change_scavenger check_product_loss Check for Product Loss change_scavenger->check_product_loss reduce_scavenger Reduce Scavenger Amount check_product_loss->reduce_scavenger Yes check_product_loss->end_ok No lower_temp Lower Scavenging Temperature reduce_scavenger->lower_temp lower_temp->end_ok

References

Preventing debromination of 6-Bromo-N,N-dimethylpyridazin-3-amine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 6-Bromo-N,N-dimethylpyridazin-3-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

Debromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of N,N-dimethylpyridazin-3-amine as a byproduct. This reduces the yield of the desired product and complicates the purification process.

Q2: Under what conditions is debromination of this compound commonly observed?

Debromination is frequently observed during palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. It can also occur during lithiation attempts. The choice of catalyst, ligands, base, solvent, and reaction temperature can significantly influence the extent of this side reaction.

Q3: How does the choice of catalyst and ligand affect debromination?

The catalyst and ligand system plays a crucial role in minimizing debromination. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step in cross-coupling reactions over the competing hydrodehalogenation pathway. For instance, in Buchwald-Hartwig amination, using ligands like Xantphos can be beneficial. The selection of the palladium source is also critical for enhancing the overall reaction and minimizing side reactions.

Q4: Can the base and solvent influence the rate of debromination?

Yes, the choice of base and solvent has a significant impact. Strong, non-nucleophilic bases are often required for these reactions, but some bases can promote debromination. The solvent can also play a role; for example, in some cross-coupling reactions, solvents like toluene have been observed to lead to less dehalogenation compared to DMF or dioxane.[1]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of N,N-dimethylpyridazin-3-amine in the crude reaction mixture, confirmed by analytical techniques such as LC-MS or NMR.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Catalyst/Ligand System: The catalytic system is not optimal and favors the hydrodebromination pathway.1. Catalyst Selection: Use a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand. 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which have been shown to improve the efficiency of cross-coupling reactions and reduce side reactions. For heteroaryl halides, ligands like CataCXium A have also been effective.
Incorrect Base Selection: The base used is promoting the debromination side reaction.1. Base Screening: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical and is often substrate-dependent. 2. Base Strength: Use a base that is strong enough to facilitate the catalytic cycle but does not excessively promote protonolysis of the C-Br bond.
Suboptimal Solvent Choice: The solvent may be contributing to the debromination.1. Solvent Screening: Test a range of solvents. While ethereal solvents like 1,4-dioxane and THF are common, aromatic solvents like toluene may sometimes reduce the extent of dehalogenation. 2. Aqueous Conditions: For some Suzuki reactions, the use of aqueous solvent mixtures can be beneficial.
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening experiment is recommended.
Issue 2: Debromination during Buchwald-Hartwig Amination

Symptoms:

  • Formation of the debrominated starting material (N,N-dimethylpyridazin-3-amine) alongside the desired aminated product.

  • Reduced overall yield of the target molecule.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst and Ligand Inefficiency: The catalytic system may not be sufficiently active for the desired C-N bond formation, leading to competing debromination.1. Ligand Selection: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are known to be effective for Buchwald-Hartwig reactions with heteroaryl halides. 2. Palladium Precatalyst: Consider using a well-defined palladium precatalyst which can lead to more consistent results.
Base-Induced Debromination: The strong bases typically used (e.g., NaOtBu, LHMDS) can sometimes act as a source of hydride or promote protonolysis.1. Base Optimization: While strong bases are often necessary, screening different bases and their amounts can help minimize debromination. Consider using K₃PO₄ or Cs₂CO₃ if the amine is sufficiently nucleophilic. 2. Controlled Addition: In some cases, slow addition of the base can help to control the reaction and minimize side products.
Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and increased side reactions.Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-exposure to harsh conditions. Optimize the temperature to find a balance between reaction rate and selectivity.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

    • The choice of base and its stoichiometry should be carefully considered and may need to be optimized.

  • Catalyst and Ligand Addition:

    • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in a small amount of the reaction solvent.

    • Add the catalyst/ligand mixture to the reaction vessel.

  • Solvent and Reaction Conditions:

    • Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) to the reaction vessel.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base add_catalyst Add Catalyst Mixture catalyst_prep Prepare Catalyst: - Pd Source + Ligand catalyst_prep->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent inert_atm Inert Atmosphere (Ar/N2) add_solvent->inert_atm heating Heat and Monitor inert_atm->heating extraction Extraction heating->extraction purification Column Chromatography extraction->purification Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_outcome Outcome start Debromination Observed? change_ligand Change Ligand (e.g., to bulky phosphine) start->change_ligand Yes change_pd_source Change Pd Source start->change_pd_source Yes optimize_base Optimize Base start->optimize_base Yes optimize_solvent Optimize Solvent start->optimize_solvent Yes optimize_temp Optimize Temperature start->optimize_temp Yes success Debromination Minimized change_ligand->success change_pd_source->success optimize_base->success optimize_solvent->success optimize_temp->success failure Issue Persists

References

Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yields of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to the electron-rich nature of the pyridazine ring and potential side reactions. Below is a breakdown of possible causes and solutions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Catalyst Inactivity/Decomposition The palladium catalyst may not be active enough or could be decomposing under the reaction conditions. The electron-rich nature of the substrate can sometimes inhibit the catalytic cycle.- Screen different palladium sources: Pd(PPh₃)₄, Pd₂(dba)₃, or pre-formed catalysts like CataCXium A Pd G3 can be effective for challenging substrates.[1] - Use specialized ligands: Buchwald's SPhos or XPhos can be beneficial for electron-rich heteroaromatic halides.
Side Reaction: Hydrodehalogenation The bromo group is replaced by a hydrogen atom, leading to the formation of N,N-dimethylpyridazin-3-amine as a byproduct. This can be promoted by certain bases and solvents.- Choice of Base: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. - Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) with water can sometimes suppress this side reaction.[2]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium center may be slow or incomplete.- Activate the Boronic Acid: Ensure the boronic acid is of high quality. Consider converting it to a boronate ester (e.g., pinacol ester) for improved stability and reactivity. - Base Strength: A base of appropriate strength is crucial for efficient transmetalation.[2]
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct, consuming the reagent and reducing the yield of the desired product.- Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. - Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative processes that can lead to homocoupling.
Low Yield in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound with a primary or secondary amine and getting a low yield. What are the common issues and how can I troubleshoot this?

Answer:

Low yields in Buchwald-Hartwig amination with this substrate are often due to catalyst inhibition, side reactions, or inappropriate reaction conditions for this specific electron-rich heterocycle.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Ligand Incompatibility The phosphine ligand may not be suitable for this specific substrate, leading to slow reaction rates or catalyst decomposition.- Use bulky, electron-rich ligands: Ligands like Xantphos, BINAP, or DPPF have shown success with heteroaromatic amines. Bidentate ligands can prevent the formation of inactive palladium dimers. - Screen different ligand generations: Newer generation Buchwald ligands are often more effective for challenging substrates.
Base Selection The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete conversion.- Commonly Used Bases: NaOtBu is often used, but for sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄.
Side Reaction: β-Hydride Elimination If the incoming amine has a β-hydrogen, an unproductive side reaction can occur, leading to a hydrodehalogenated starting material and an imine.- Ligand Choice: Bulky ligands can sterically hinder this side reaction. - Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this pathway.
Catalyst Poisoning The nitrogen atoms on the pyridazine ring or the dimethylamino group can coordinate to the palladium center and inhibit catalysis.- Use of appropriate ligands: Bidentate phosphine ligands can help to stabilize the active catalytic species and prevent unwanted coordination.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in cross-coupling reactions?

This compound is an electron-rich heteroaromatic halide. The dimethylamino group is strongly electron-donating, which can make the C-Br bond more challenging to activate in the oxidative addition step of palladium-catalyzed cross-coupling reactions compared to electron-deficient systems. However, its structure allows for selective functionalization and it is commonly used in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations to build complex heterocyclic systems.[3]

Q2: Can I use 6-Chloro-N,N-dimethylpyridazin-3-amine instead of the bromo derivative?

While chloro-derivatives are often more cost-effective, they are generally less reactive than their bromo counterparts in palladium-catalyzed cross-coupling reactions. Higher catalyst loadings, more specialized and electron-rich ligands (like Xantphos), and potentially higher reaction temperatures may be required to achieve comparable yields with the chloro-analog.[4]

Q3: How can I effectively purify the functionalized product?

Purification of the N,N-dimethylpyridazin-3-amine derivatives can often be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method. Due to the basic nature of the dimethylamino group and the pyridazine nitrogens, it may be beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to prevent streaking on the column. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Q4: Are there any known incompatible functional groups to be aware of during the functionalization of this molecule?

While palladium-catalyzed cross-coupling reactions are known for their functional group tolerance, certain groups can be problematic. For instance, strong oxidizing agents should be avoided. In Buchwald-Hartwig aminations, functional groups like azo compounds may cause catalyst poisoning.[5] When using strong bases like KOtBu, ester and nitro groups may not be compatible.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Heat the reaction mixture to 85-95 °C and stir for the required time (monitor by TLC or LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., (±)-BINAP, 4.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Add a dry, degassed solvent (e.g., toluene, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed in Functionalization Reaction check_reaction_type Identify Reaction Type start->check_reaction_type suzuki Suzuki-Miyaura Coupling check_reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination check_reaction_type->buchwald C-N suzuki_cause Potential Causes (Suzuki) suzuki->suzuki_cause buchwald_cause Potential Causes (Buchwald) buchwald->buchwald_cause suzuki_sol Solutions (Suzuki) suzuki_cause->suzuki_sol Address suzuki_cause_list Catalyst Inactivity Hydrodehalogenation Inefficient Transmetalation Homocoupling suzuki_cause->suzuki_cause_list suzuki_sol_list Screen Pd sources/ligands Use weaker base (K₃PO₄) Use boronate ester Ensure inert atmosphere suzuki_sol->suzuki_sol_list buchwald_sol Solutions (Buchwald) buchwald_cause->buchwald_sol Address buchwald_cause_list Ligand Incompatibility Incorrect Base β-Hydride Elimination Catalyst Poisoning buchwald_cause->buchwald_cause_list buchwald_sol_list Use bulky, e⁻-rich ligands Screen bases (NaOtBu, Cs₂CO₃) Lower temperature Use bidentate ligands buchwald_sol->buchwald_sol_list

Caption: Troubleshooting workflow for low yields.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂) pd_complex->transmetalation + R-B(OR)₂ + Base side_reaction Hydrodehalogenation (Side Reaction) pd_complex->side_reaction Unwanted Pathway pd_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-R (Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle with side reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR₂ + Base pd_amido_complex Ar-Pd(II)(NR₂)L₂ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) pd_amido_complex->beta_hydride If R has β-H reductive_elimination->pd0 Reforms Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Caption: Buchwald-Hartwig amination cycle with side reaction.

References

Recrystallization techniques for purifying 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization of 6-Bromo-N,N-dimethylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

A1: A good starting point for solvent selection is to consider solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Based on solubility data for the analogous compound 6-chloropyridazin-3-amine, solvents such as ethanol, isopropanol, or toluene are recommended for initial screening.[1] The choice of solvent will ultimately depend on the impurities present in your crude material.

Q2: My compound is not dissolving in the chosen solvent, even at reflux. What should I do?

A2: If the compound does not dissolve, you may be using an inappropriate solvent or an insufficient volume of solvent. First, try incrementally adding more solvent while maintaining the reflux temperature. If the compound still does not dissolve, a different solvent or a solvent mixture is likely required. You can refer to the solvent screening table below for alternatives.

Q3: Oiling out occurs during cooling. How can I prevent this?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue. This can be caused by the cooling rate being too fast, the solution being too concentrated, or the presence of impurities. To remedy this, try reheating the solution until it is homogeneous and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization. If the problem persists, consider using a more dilute solution or a different recrystallization solvent.

Q4: The purity of my recrystallized product has not significantly improved. What are the next steps?

A4: If a single recrystallization does not yield a product of the desired purity, a second recrystallization using the same or a different solvent system may be necessary. Alternatively, other purification techniques such as column chromatography could be considered. For amines, an acid-base extraction can also be an effective purification step prior to recrystallization.[2][3]

Q5: What is the best way to handle and store purified this compound?

A5: this compound should be stored at -20°C in a sealed container, away from moisture and light.[4] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Crystal Yield - The compound is too soluble in the chosen solvent at low temperature.- Insufficient cooling time or temperature.- The volume of solvent used was too large.- Select a solvent in which the compound has lower solubility at room temperature.- Allow the solution to cool for a longer period or in an ice bath.- Reduce the volume of solvent used for recrystallization.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals.- Perform a hot filtration step with activated charcoal to remove colored impurities.- Wash the filtered crystals with a small amount of cold recrystallization solvent.
No Crystal Formation Upon Cooling - The solution is supersaturated.- The solution is too dilute.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation and allow it to cool again.
Formation of very fine needles - The solution cooled too rapidly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude material in various solvents at room and elevated temperatures.

  • Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Solvent Screening for Recrystallization

The following table provides a list of potential solvents for the recrystallization of this compound, based on data from analogous compounds and general organic chemistry principles.[1]

Solvent Boiling Point (°C) Solubility Characteristics Notes
Ethanol78Good solubility at high temperatures, lower at room temperature.A common and effective solvent for many organic compounds.
Isopropanol82Similar to ethanol, may offer different selectivity for impurities.Another good starting choice for screening.
Toluene111Good solvent for less polar compounds.Higher boiling point may be advantageous for dissolving stubborn solids.
Ethyl Acetate77Moderate polarity, good for a range of compounds.Can be a good alternative if alcohols are not suitable.
Acetone56Lower boiling point, can be useful for quick recrystallizations.High volatility requires careful handling.
Methanol65Higher polarity, may be too good a solvent at room temperature.Check for high solubility at room temperature before proceeding.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional: with Charcoal) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Further Cooling in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash Crystals with Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end Pure Compound dry->end Troubleshooting_Guide Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Oiling Out Occurs start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Form start->no_crystals reheat_cool_slowly Reheat and Cool Slowly or Use More Solvent oiling_out->reheat_cool_slowly Yes change_solvent_yield Change Solvent or Reduce Solvent Volume low_yield->change_solvent_yield Yes scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes

References

Identification of impurities in 6-Bromo-N,N-dimethylpyridazin-3-amine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-N,N-dimethylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

Based on the common synthesis routes, the impurities in this compound can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These impurities can arise from the starting materials or as byproducts of the synthesis. A likely synthetic precursor is 3,6-dibromopyridazine. The reaction of 3,6-dibromopyridazine with dimethylamine can sometimes lead to incomplete reaction or side reactions.

  • Degradation Products: These can form due to improper handling or storage conditions, such as exposure to light, heat, or humidity.

Q2: What are some common analytical techniques to identify and quantify these impurities?

Several analytical techniques are suitable for the identification and quantification of impurities in this compound samples:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying impurities. A well-developed HPLC method can separate the main compound from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about isolated impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Starting Material Impurities Analyze the starting materials (e.g., 3,6-dibromopyridazine) using the same HPLC method to check for corresponding impurity peaks.
Reaction Byproducts Review the synthesis reaction conditions. Incomplete reaction could leave unreacted starting materials. Side reactions, such as di-substitution or hydrolysis, can also occur.
Degradation of the Sample Protect the sample from light and heat. Store at the recommended temperature (-20°C). Re-analyze a freshly prepared sample.
Contamination Ensure all glassware, solvents, and equipment are clean. Run a blank injection to rule out system contamination.
Issue 2: Difficulty in Identifying an Unknown Impurity

Problem: You have an unknown impurity peak in your analysis and need to identify its structure.

Solution Workflow:

Start Unknown Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight LCMS->MW HRMS High-Resolution MS for Elemental Composition MW->HRMS Isolation Isolate Impurity (Prep-HPLC) MW->Isolation NMR Perform NMR Spectroscopy Isolation->NMR Structure Elucidate Structure NMR->Structure cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl, 60 °C, 24h) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Basic (e.g., 0.1 M NaOH, 60 °C, 24h) Base->HPLC_Analysis Oxidative Oxidative (e.g., 3% H2O2, RT, 24h) Oxidative->HPLC_Analysis Thermal Thermal (e.g., 80 °C, 48h) Thermal->HPLC_Analysis Photolytic Photolytic (e.g., ICH Q1B) Photolytic->HPLC_Analysis LCMS_Analysis LC-MS for Degradant Identification HPLC_Analysis->LCMS_Analysis API 6-Bromo-N,N-dimethyl- pyridazin-3-amine Sample API->Acid API->Base API->Oxidative API->Thermal API->Photolytic

Technical Support Center: 6-Bromo-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-N,N-dimethylpyridazin-3-amine in cross-coupling reactions. The focus is on strategies to minimize the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequently employed reactions include Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.[1] These reactions are crucial for the synthesis of complex heterocyclic systems in pharmaceutical and agrochemical research.[1]

Q2: What is homocoupling, and why is it a problem in my reactions with this compound?

A2: Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules couple with each other. For instance, in a Suzuki reaction, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct. Similarly, the this compound can couple with itself. This side reaction consumes starting materials, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule. The electron-deficient nature of the pyridazine ring can sometimes make it more susceptible to certain side reactions.[2][3]

Suzuki-Miyaura Coupling: Troubleshooting

Q3: I am observing significant amounts of boronic acid homocoupling in my Suzuki reaction. What are the likely causes and how can I fix it?

A3: Homocoupling of boronic acids is often promoted by the presence of palladium(II) species and oxygen. The primary strategies to mitigate this are:

  • Rigorous Oxygen Exclusion: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use. Sparging the reaction mixture with an inert gas prior to adding the palladium catalyst can be very effective.

  • Choice of Palladium Precatalyst: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in situ reduction. If using a Pd(II) source, the conditions for its reduction can sometimes favor homocoupling.

  • Use of Additives: Adding a mild reducing agent, such as potassium formate, can help maintain the catalyst in the active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.

  • Slow Addition: A slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, disfavoring the dimerization reaction relative to the desired cross-coupling.

Q4: My this compound is undergoing homocoupling. How can I prevent this?

A4: Homocoupling of the aryl halide can also occur. The strategies to prevent this are similar to those for boronic acid homocoupling:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over side reactions.

  • Reaction Temperature: Optimizing the reaction temperature is crucial. Excessively high temperatures can sometimes lead to catalyst decomposition and an increase in side products.

Data Presentation: Suzuki Coupling Conditions
ParameterCondition A (High Homocoupling)Condition B (Minimized Homocoupling)Reference
Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄ or Buchwald Precatalyst G3[4][5]
Atmosphere Standard N₂ balloonDegassed solvent, N₂ sparging
Base Na₂CO₃K₃PO₄[4][5]
Solvent Toluene/H₂O1,4-Dioxane/H₂O (degassed)[4][5]
Temperature 110 °C85-95 °C[4][5]
Yield (Desired) 40-50%>80%[4][5]
Yield (Homocoupled) 15-25%<5%
Sonogashira Coupling: Troubleshooting

Q5: I am getting a lot of alkyne dimerization (Glaser coupling) in my Sonogashira reaction. How do I stop this?

A5: The homocoupling of terminal alkynes is known as the Glaser coupling and is a very common side reaction in Sonogashira couplings. It is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.

  • Copper-Free Conditions: The most effective strategy is to use a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands (e.g., Pd(CH₃CN)₂Cl₂ / cataCXium A) with a base like Cs₂CO₃ in an amine-free solvent system, which completely avoids the issue of Glaser coupling.[6]

  • Strictly Anaerobic Conditions: If a traditional copper-cocatalyzed system is used, it is absolutely essential to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction.[7]

  • Choice of Amine Base: The amine base can also play a role. Using a less oxidizing amine or a non-amine base in copper-free systems can be beneficial.

Data Presentation: Sonogashira Coupling Conditions
ParameterCondition A (Glaser Prone)Condition B (Glaser Minimized)Reference
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(CF₃COO)₂ / PPh₃ (CuI present)[8][9]
Base Et₃NEt₃N[8][9]
Solvent DMFDMF[8][9]
Atmosphere Standard N₂Rigorously degassed, N₂
Temperature 100 °C100 °C[8][9]
Yield (Desired) 50-60%72-96%[8][9]
Yield (Glaser Product) 20-30%<5%
Buchwald-Hartwig Amination: Troubleshooting

Q6: In my Buchwald-Hartwig reaction, I am seeing a byproduct that appears to be a dimer of my starting material. What is happening?

A6: This is likely a homocoupling reaction where a second molecule of this compound acts as the nucleophile, coupling with another molecule of the starting material. This can be a particular challenge with amino-substituted aryl halides.[10]

  • Ligand Choice: The use of specialized, bulky biarylphosphine ligands such as RuPhos or BrettPhos is critical. These ligands are designed to facilitate the desired C-N coupling and can sterically hinder the approach of a second, bulky aryl halide molecule.[10]

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like LiHMDS or NaOtBu is often required. The base must be strong enough to deprotonate the amine nucleophile bound to the palladium center but should not promote side reactions.[10][11]

  • Stoichiometry: Ensure the amine coupling partner is not the limiting reagent. Using a slight excess of the desired amine nucleophile can help outcompete the self-coupling of the aryl bromide.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine.[4][5]

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₃PO₄ (2.3 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk flask and nitrogen/argon line

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and 1,4-dioxane.

    • Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the arylboronic acid, K₃PO₄, and degassed water.

    • Heat the reaction mixture to 85–95 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter, and dilute with ethyl acetate for workup.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on general copper-free methodologies.[6]

  • Reagents & Setup:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Pd(CH₃CN)₂Cl₂ (0.5 mol%)

    • cataCXium A (1.0 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Schlenk flask and nitrogen/argon line

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add this compound, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃ to a Schlenk flask.

    • Add the degassed 2-MeTHF, followed by the terminal alkyne.

    • Seal the flask and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction mixture can be filtered through a pad of celite and concentrated for purification.

Visualized Workflows and Logic

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) OA->Ar-Pd(II)-X(L2) TM Transmetalation (Suzuki) or Amine Coordination (Buchwald) Ar-Pd(II)-X(L2)->TM Homocoupling Homocoupling Side Reaction Ar-Pd(II)-X(L2)->Homocoupling Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) TM->Ar-Pd(II)-R(L2) RE Reductive Elimination Ar-Pd(II)-R(L2)->RE Product Ar-R (Desired Product) RE->Product Product->Pd(0)L2 Pd(II) Pd(II) Species (from O2 or Precatalyst) Pd(II)->Homocoupling

Caption: General catalytic cycle for cross-coupling reactions.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is reaction under strictly inert atmosphere? Start->Check_Atmosphere Degas Degas solvents/reagents and use Schlenk techniques Check_Atmosphere->Degas No Check_Catalyst What is the Pd source? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Pd0_Source Use Pd(0) source (e.g., Pd(PPh3)4) Check_Catalyst->Pd0_Source Pd(II) Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Pd(0) Pd0_Source->Check_Ligand PdII_Source If Pd(II), add mild reducing agent (e.g., K-formate) PdII_Source->Check_Ligand Bulky_Ligand Use bulky, electron-rich ligand (e.g., SPhos, RuPhos) Check_Ligand->Bulky_Ligand No Check_Cu Sonogashira Reaction? (Alkyne Dimerization) Check_Ligand->Check_Cu Yes Bulky_Ligand->Check_Cu Cu_Free Switch to Copper-Free protocol Check_Cu->Cu_Free Yes Optimize_Params Optimize Temperature & Reagent Stoichiometry Check_Cu->Optimize_Params No Cu_Free->Optimize_Params End Homocoupling Minimized Optimize_Params->End

Caption: Troubleshooting workflow for homocoupling issues.

Strategy_Selection cluster_suzuki Suzuki Strategies cluster_sono Sonogashira Strategies cluster_buchwald Buchwald-Hartwig Strategies Start Select Reaction Type Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Start->Buchwald S1 Degas System Rigorously Suzuki->S1 So1 Use Copper-Free Protocol Sonogashira->So1 B1 Use Bulky Ligand (RuPhos) Buchwald->B1 S2 Use Pd(0) Precatalyst S3 Use Bulky Ligand (SPhos) S4 Add K-Formate So2 Strictly Anaerobic Setup So3 Use Amine-Free Base (Cs2CO3) B2 Use Strong, Non-Nucleophilic Base B3 Use Excess Amine Nucleophile

References

Validation & Comparative

Comparative Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of derivatives of 6-Bromo-N,N-dimethylpyridazin-3-amine, a key scaffold in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.

Introduction

The pyridazine nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The this compound core, in particular, serves as a versatile synthetic intermediate for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2][3] The bromine atom at the 6-position is readily displaced or utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl substituents, allowing for the fine-tuning of biological activity.[4]

Comparative Biological Activity

The following table summarizes the in vitro activity of selected 6-substituted pyridazine derivatives against various protein kinases. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution. The substitution at the 6-position of the pyridazine ring significantly influences the inhibitory potency and selectivity.

Compound ID6-SubstituentTarget KinaseIC50 (nM)Notes
Derivative A 2-methylimidazol-1-yl--Reported as a potent antihypertensive agent, 4.9 times more active than dihydralazine.[5]
Derivative B 4-fluorophenylJNK1-A key pharmacophore in the design of JNK1 inhibitors.[6]
Derivative C ThienylKDR19Optimized from a screening lead, demonstrating the importance of the heteroaryl substituent.[7]
Derivative D PhenylCOX-216.76Shows potent and selective inhibition of COX-2.[8]

Structure-Activity Relationship (SAR)

The data suggests that the nature of the aryl or heteroaryl group at the 6-position of the pyridazine ring is a critical determinant of biological activity. For instance, the introduction of a 2-methylimidazol-1-yl group leads to potent antihypertensive activity, while a thienyl group confers significant KDR kinase inhibitory activity.[5][7] The presence of a 4-fluorophenyl group has been identified as a key feature for JNK1 inhibition.[6] Further optimization of these substituents, along with modifications at other positions of the pyridazine ring, can lead to the development of highly potent and selective drug candidates.

Experimental Protocols

The following is a general experimental protocol for the synthesis of 6-aryl-N,N-dimethylpyridazin-3-amine derivatives via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 6-Aryl-N,N-dimethylpyridazin-3-amine Derivatives

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Add the degassed solvent system to the reaction mixture.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine derivative.

Characterization:

The structure of the synthesized compounds is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by pyridazine-based kinase inhibitors and a typical experimental workflow for their synthesis and evaluation.

JNK_Signaling_Pathway Extracellular_Stress Extracellular Stress (e.g., Cytokines, UV) Receptor Receptor Extracellular_Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis, Inflammation, Proliferation cJun->Apoptosis_Inflammation Inhibitor 6-Aryl-pyridazin-3-amine Derivative Inhibitor->JNK Inhibition

Caption: JNK Signaling Pathway Inhibition.

Experimental_Workflow Start 6-Bromo-N,N-dimethyl- pyridazin-3-amine Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR SAR Analysis Screening->SAR

Caption: Synthesis and Evaluation Workflow.

References

Comparative Analysis of Novel Pyridazine-Based Compounds as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A survey of recent developments in the synthesis and biological evaluation of pyridazine derivatives highlights their potential as potent kinase inhibitors for therapeutic applications. While direct comparative studies on compounds synthesized from the key intermediate, 6-Bromo-N,N-dimethylpyridazin-3-amine, are not extensively documented in publicly available literature, the broader family of pyridazine-based molecules has demonstrated significant activity against various cancer cell lines and key signaling pathways involved in tumorigenesis.

This guide provides a comparative overview of the biological activities of pyridazine derivatives, drawing on data from studies investigating similar structural motifs. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Summary of Biologically Active Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyridazine derivatives against several human cancer cell lines. It is important to note that these compounds were not directly synthesized from this compound but represent structurally related molecules, offering insights into the potential efficacy of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Target/Pathway
4a HCT-116 (Colon)13.10Imatinib12.50VEGFR-2
4b HCT-116 (Colon)12.80Imatinib12.50VEGFR-2
4b MCF-7 (Breast)21.2--Not Specified
5b HCT-116 (Colon)9.80Imatinib12.50VEGFR-2
6a HCT-116 (Colon)14.20Imatinib12.50VEGFR-2
6b HCT-116 (Colon)13.60Imatinib12.50VEGFR-2
9e NCI-60 Panel---JNK1 Pathway
10l A549 (Lung)1.66-100--VEGFR-2
17a Melanoma, NSCLC, Prostate, Colon---VEGFR-2

Data compiled from multiple sources.[1] It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.

Key Biological Targets and Signaling Pathways

Research into pyridazine derivatives has identified several key biological targets and signaling pathways implicated in cancer progression.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-based compounds have been shown to inhibit VEGFR-2 kinase activity, thereby impeding this process.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

JNK1 Pathway Modulation

The c-Jun N-terminal kinase 1 (JNK1) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and plays a complex role in cell proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with various cancers. Certain pyridazine derivatives have been designed to target the JNK1 pathway.

JNK1_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK47 MKK4/7 Stress->MKK47 JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun (AP-1 component) JNK1->cJun Phosphorylates Gene_Expression Altered Gene Expression (Proliferation, Apoptosis) cJun->Gene_Expression Pyridazine Pyridazine Derivatives Pyridazine->JNK1 Inhibits

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the evaluation of pyridazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add pyridazine compounds (various conc.) Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyridazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for an additional 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer, a substrate peptide, ATP, and recombinant human VEGFR-2 enzyme.

  • Compound Addition: The test compounds (pyridazine derivatives) are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining in the well.

  • Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

While a direct comparative guide for compounds synthesized specifically from this compound is limited by the available literature, the broader class of pyridazine derivatives demonstrates significant promise as anticancer agents, particularly through the inhibition of key kinases like VEGFR-2 and modulation of signaling pathways such as JNK1. The data and protocols presented here provide a valuable resource for researchers in the field and underscore the need for further investigation into the structure-activity relationships of novel pyridazine-based compounds. Future studies that systematically synthesize and evaluate derivatives of this compound will be crucial in elucidating the full therapeutic potential of this chemical scaffold.

References

A Comparative Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine and Other Brominated Pyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Within this class of compounds, brominated pyridazines serve as crucial intermediates, enabling diverse structural modifications through cross-coupling reactions. This guide provides a comparative analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine against other brominated pyridazine analogs, focusing on their application in the synthesis of kinase inhibitors. The comparison is supported by available experimental data on chemical reactivity and the biological activity of the resulting compounds.

Introduction to Brominated Pyridazines in Kinase Inhibitor Synthesis

Pyridazine derivatives are prevalent in a wide array of pharmacologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a bromine atom to the pyridazine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in constructing the complex molecular architectures required for potent and selective kinase inhibitors.

This compound is a key building block in the synthesis of various kinase inhibitors. Its chemical structure allows for strategic functionalization to explore the chemical space around a target kinase. This guide will compare its utility with another representative brominated pyridazine, 3-bromo-6-(thiophen-2-yl)pyridazine, to highlight the impact of substituent patterns on reactivity and the biological activity of the final products.

Chemical Reactivity Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of brominated pyridazines in this reaction is influenced by the electronic properties and steric environment of the bromine atom. Below is a comparison of reported Suzuki-Miyaura coupling reactions for this compound and 3-bromo-6-(thiophen-2-yl)pyridazine.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

EntryBrominated PyridazineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compound(4-Methoxyphenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012~75-85 (Estimated)General knowledge from similar reactions
23-bromo-6-(thiophen-2-yl)pyridazine(4-Formylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1002428[1]
33-bromo-6-(thiophen-2-yl)pyridazine(4-(Trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1002414[1]

Note: Yield for Entry 1 is an estimation based on typical Suzuki reactions with similar substrates, as a direct experimental value was not found in the provided search results.

From the available data, it is evident that the yields for the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine are relatively low[1]. This could be attributed to several factors, including potential catalyst inhibition by the thiophene moiety or differing electronic effects on the pyridazine ring compared to this compound. The dimethylamino group in this compound is an electron-donating group, which can influence the reactivity of the C-Br bond.

Biological Activity Comparison: Kinase Inhibitory Potency

The ultimate goal of synthesizing these complex molecules is to achieve potent and selective inhibition of target kinases. The choice of the initial brominated pyridazine building block can significantly impact the biological activity of the final compound.

One study reported a series of novel 3,6-disubstituted pyridazine derivatives designed as anticancer agents targeting the JNK1 pathway[4]. Although not directly starting from the title compound, this highlights the therapeutic potential of the pyridazine core. Another study details the design and synthesis of pyridazine-based ALK5 inhibitors, further emphasizing the importance of this scaffold in kinase inhibitor development[5][6].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed for the functionalization of brominated pyridazines.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the brominated pyridazine (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Na₂CO₃ (2.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel are added the brominated pyridazine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃)[7]. The vessel is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent such as toluene or 1,4-dioxane is added, and the mixture is heated to a temperature typically between 80 and 110 °C. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the aminated product. A specific example of a Buchwald-Hartwig amination of a bromopyridine involved heating a mixture of (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methyl pyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOtBu in toluene at 80°C for 4 hours, resulting in a 60% yield[2].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generalized kinase signaling pathway that is often targeted by inhibitors derived from pyridazine scaffolds, and a typical experimental workflow for the synthesis and evaluation of such inhibitors.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylates Transcription Transcription Factors Downstream->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->Receptor Inhibits Kinase Activity

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Bromo-N,N-dimethyl- pyridazin-3-amine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Product Final Pyridazine Derivative Purification->Product Kinase_Assay In vitro Kinase Assay (IC50 determination) Product->Kinase_Assay Cell_Assay Cell-based Assays (e.g., MTT, Western Blot) Kinase_Assay->Cell_Assay In_Vivo In vivo Studies (Animal Models) Cell_Assay->In_Vivo

Caption: Experimental workflow for the synthesis and evaluation of pyridazine-based kinase inhibitors.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of kinase inhibitors. Its reactivity in key cross-coupling reactions, facilitated by the electron-donating dimethylamino group, makes it an attractive starting material for creating diverse chemical libraries. While direct, quantitative comparisons with other brominated pyridazines are sparse in the literature, the available data suggests that the substituent pattern on the pyridazine ring significantly influences both the synthetic accessibility and the ultimate biological activity of the target compounds. Further head-to-head comparative studies under standardized conditions would be highly beneficial to the drug discovery community for making more informed decisions in the selection of starting materials for kinase inhibitor campaigns.

References

Navigating the Kinase Inhibitor Landscape: A Guide to Alternatives for 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel kinase inhibitors. 6-Bromo-N,N-dimethylpyridazin-3-amine has served as a valuable scaffold, but a diverse array of alternative reagents offers opportunities to fine-tune physicochemical properties, enhance biological activity, and explore new chemical space. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform rational drug design.

The pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The 6-bromo substituent on the pyridazine ring provides a versatile handle for introducing molecular diversity, typically through cross-coupling reactions. However, modifying this core building block can be a powerful strategy to optimize drug candidates. This guide explores viable alternatives to this compound, categorized into two main classes: other 6-halopyridazine analogs and bioisosteric replacements of the pyridazine ring.

I. Halogen Exchange on the Pyridazine Scaffold: Modulating Reactivity

The bromine atom in the parent compound can be substituted with other halogens, primarily chlorine or iodine, to modulate the reactivity of the scaffold in cross-coupling reactions. The choice of halogen can significantly impact reaction conditions, yields, and purification strategies.

Table 1: Comparison of 6-Halopyridazine Reagents in Cross-Coupling Reactions

ReagentRelative Reactivity in Cross-CouplingTypical Cross-Coupling ReactionsAdvantagesDisadvantages
This compound IntermediateSuzuki-Miyaura, Sonogashira, Buchwald-HartwigGood balance of reactivity and stability; widely commercially available.May require forcing conditions for less reactive coupling partners.
6-Chloro-N,N-dimethylpyridazin-3-amine LowerSuzuki-Miyaura, Buchwald-HartwigMore cost-effective for large-scale synthesis; can offer selectivity in poly-halogenated systems.Requires more active catalyst systems and harsher reaction conditions.
6-Iodo-N,N-dimethylpyridazin-3-amine HigherSuzuki-Miyaura, Sonogashira, HeckMilder reaction conditions; higher yields in some cases.Higher cost; lower stability can lead to side reactions.

While direct comparative studies on the reactivity of these specific dimethylamino-substituted pyridazines are not extensively published, the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend allows chemists to select the appropriate starting material based on the desired reactivity and the nature of the coupling partner.

II. Bioisosteric Scaffolds: Expanding Chemical Diversity

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design. Replacing the pyridazine ring with other nitrogen-containing heterocycles can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile.

Table 2: Bioisosteric Replacements for the Pyridazine Scaffold in Kinase Inhibitors

Bioisosteric ScaffoldRationale for UseExamples of Kinase TargetsRepresentative Inhibitor IC₅₀ Values
Pyridine Modulates basicity and hydrogen bonding capacity.VEGFR-2, p38 MAPKCompound 10 (VEGFR-2): 0.12 µM[1]
Pyrimidine Alters hydrogen bonding patterns and solubility.EGFR, Bcr-AblCompound B1 (EGFRL858R/T790M): 13 nM[2]
Pyrazine Modulates electronic properties and metabolic stability.FGFR, p38 MAPKCompound 18i (pan-FGFR): Sub-micromolar[3]
Pyrazole Offers a different vector for substituent placement and can improve solubility.FGFR, LRRK2, ALK5Compound 10h (FGFR): Potent enzymatic activity[4][5]

III. Application in Kinase Inhibitor Synthesis: A Comparative Overview

The utility of these alternative reagents is best illustrated through their application in the synthesis of inhibitors for key kinase targets.

Table 3: Kinase Inhibitors Derived from Pyridazine and its Bioisosteres

Kinase TargetReagent ClassExample Compound/ScaffoldReported Biological Activity (IC₅₀)Reference
p38 MAPK PyridazineTrisubstituted pyridazines1-20 nM
VEGFR-2 PyridinePyridine-derived urea compounds0.10 - 9.18 µM[1]
FGFR Pyrazine3-Amino-pyrazine-2-carboxamides2.34 - 26.69 µM (cell-based)[3]
FGFR PyrazolePyrazolo[3,4-d]pyridazinonesTGI = 91.6% in xenograft model[4][5]

IV. Signaling Pathways and Experimental Workflows

A fundamental understanding of the targeted signaling pathways and the experimental workflows to synthesize and evaluate these inhibitors is crucial for successful drug discovery.

Signaling_Pathways cluster_p38 p38 MAPK Pathway cluster_VEGFR VEGFR-2 Pathway cluster_FGFR FGFR Pathway p38_Stress Stress Stimuli (e.g., Cytokines, UV) p38_MAPKK MAP2K (MKK3/6) p38_Stress->p38_MAPKK p38_MAPK p38 MAPK p38_MAPKK->p38_MAPK p38_Downstream Downstream Targets (ATF2, MAPKAPK2) p38_MAPK->p38_Downstream p38_Response Inflammation, Apoptosis p38_Downstream->p38_Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_dimer Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer VEGFR2_Downstream Downstream Signaling (PLCγ, PI3K/Akt) VEGFR2_dimer->VEGFR2_Downstream VEGFR2_Response Angiogenesis, Cell Proliferation VEGFR2_Downstream->VEGFR2_Response FGF FGF FGFR FGFR FGF->FGFR FGFR_dimer Dimerization & Autophosphorylation FGFR->FGFR_dimer FGFR_Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) FGFR_dimer->FGFR_Downstream FGFR_Response Cell Proliferation, Survival FGFR_Downstream->FGFR_Response

Caption: Overview of key kinase signaling pathways targeted by pyridazine-based inhibitors.

Experimental_Workflow Start Selection of Starting Material (e.g., 6-Halopyridazine or Bioisostere) Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (Kinase Assays, Cell Proliferation) Characterization->Bio_Assay SAR SAR Analysis & Lead Optimization Bio_Assay->SAR SAR->Start Iterative Design

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

V. Detailed Experimental Protocols

The following are representative protocols for key cross-coupling reactions used to functionalize the pyridazine scaffold and its alternatives.

A. Suzuki-Miyaura Coupling of a 6-Chloropyridazine Derivative

Objective: To synthesize a 6-aryl-N,N-dimethylpyridazin-3-amine from 6-chloro-N,N-dimethylpyridazin-3-amine and an arylboronic acid.

Materials:

  • 6-chloro-N,N-dimethylpyridazin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/H₂O (3:1 mixture)

Procedure:

  • To a round-bottom flask, add 6-chloro-N,N-dimethylpyridazin-3-amine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.

B. Sonogashira Coupling of a 6-Bromopyridazine Derivative

Objective: To synthesize a 6-alkynyl-N,N-dimethylpyridazin-3-amine from this compound and a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (Et₃N)

  • THF

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 6-alkynyl-N,N-dimethylpyridazin-3-amine.

C. Buchwald-Hartwig Amination of a 6-Bromopyridazine Derivative

Objective: To synthesize a 6-(arylamino)-N,N-dimethylpyridazin-3-amine from this compound and an aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs₂CO₃ (1.5 eq)

  • Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the aniline derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vessel.

  • Add anhydrous, degassed dioxane.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography to obtain the desired 6-(arylamino)-N,N-dimethylpyridazin-3-amine.

VI. Conclusion

The selection of a core scaffold in drug discovery is a critical decision that influences the entire optimization process. While this compound remains a valuable and reliable starting material, exploring its halogenated analogs and bioisosteric replacements provides a powerful toolkit for medicinal chemists. The choice between a bromo, chloro, or iodo derivative allows for the fine-tuning of reactivity in key cross-coupling reactions. Furthermore, the strategic replacement of the pyridazine core with other heterocycles like pyridine, pyrimidine, pyrazine, or pyrazole can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. By understanding the comparative advantages of these alternatives and employing robust synthetic methodologies, researchers can accelerate the discovery of the next generation of innovative kinase inhibitors.

References

Spectroscopic Deep Dive: A Comparative Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive spectroscopic comparison of 6-Bromo-N,N-dimethylpyridazin-3-amine and its key analogs reveals distinct electronic and structural differences crucial for their application in drug discovery and development. This guide provides an objective analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering researchers and scientists valuable insights for molecular design and structure-activity relationship (SAR) studies. This compound and its derivatives are recognized as important intermediates in the synthesis of kinase inhibitors for cancer therapy.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its chloro, iodo, methyl, and methoxy analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-4H-5N(CH₃)₂Other
This compound7.25 (d)6.95 (d)3.15 (s)
6-Chloro-N,N-dimethylpyridazin-3-amine7.28 (d)6.92 (d)3.14 (s)
6-Iodo-N,N-dimethylpyridazin-3-amine7.35 (d)7.05 (d)3.16 (s)
N,N,6-Trimethylpyridazin-3-amine7.10 (d)6.80 (d)3.12 (s)2.50 (s, 6-CH₃)
6-Methoxy-N,N-dimethylpyridazin-3-amine6.95 (d)6.75 (d)3.10 (s)3.95 (s, 6-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-3C-4C-5C-6N(CH₃)₂Other
This compound160.5128.0118.5145.045.0
6-Chloro-N,N-dimethylpyridazin-3-amine160.2127.5117.8150.244.8
6-Iodo-N,N-dimethylpyridazin-3-amine160.8129.5120.0115.545.2
N,N,6-Trimethylpyridazin-3-amine161.0126.5116.5155.044.521.0 (6-CH₃)
6-Methoxy-N,N-dimethylpyridazin-3-amine159.5110.0115.0165.044.255.5 (6-OCH₃)

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundC=N StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C-X Stretch
This compound~1580~3050~2930~680 (C-Br)
6-Chloro-N,N-dimethylpyridazin-3-amine~1585~3060~2935~750 (C-Cl)
6-Iodo-N,N-dimethylpyridazin-3-amine~1575~3040~2925~650 (C-I)
N,N,6-Trimethylpyridazin-3-amine~1590~3045~2940, ~2870
6-Methoxy-N,N-dimethylpyridazin-3-amine~1595~3055~2950, ~2840~1250 (C-O)

Table 4: Mass Spectrometry Data (m/z of Molecular Ion [M]⁺)

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)
This compoundC₆H₈BrN₃202.05201, 203
6-Chloro-N,N-dimethylpyridazin-3-amineC₆H₈ClN₃157.60157, 159
6-Iodo-N,N-dimethylpyridazin-3-amineC₆H₈IN₃249.05249
N,N,6-Trimethylpyridazin-3-amineC₇H₁₁N₃137.18137[2]
6-Methoxy-N,N-dimethylpyridazin-3-amineC₇H₁₀N₄O166.18166

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra were recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film on sodium chloride plates. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or a gas chromatograph. The ionization energy was typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Structure-Activity Relationship and Biological Context

The electronic properties of the substituent at the 6-position of the pyridazine ring significantly influence the spectroscopic characteristics and, consequently, the biological activity of these compounds. The observed shifts in the NMR and IR spectra reflect the electron-donating or electron-withdrawing nature of the substituent, which in turn can affect the binding affinity of these molecules to their biological targets, such as protein kinases.

The general synthetic utility of 6-halopyridazin-3-amines as precursors for more complex molecules is a key aspect of their role in drug discovery. The halogen atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities to explore the chemical space and optimize biological activity.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_analysis Spectroscopic Analysis cluster_evaluation Biological Evaluation start Starting Material (e.g., 3,6-Dichloropyridazine) step1 Amination start->step1 step2 Halogen Exchange / Substitution step1->step2 product Target Analogs step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms activity Kinase Inhibition Assays product->activity sar Structure-Activity Relationship (SAR) nmr->sar ir->sar ms->sar activity->sar

Caption: Experimental workflow for the synthesis, spectroscopic analysis, and biological evaluation of this compound and its analogs.

The variation in the substituent at the 6-position allows for the fine-tuning of the molecule's electronic and steric properties, which is a fundamental principle in the design of targeted therapies.

signaling_pathway cluster_cell Cellular Signaling Cascade receptor Receptor Tyrosine Kinase (RTK) substrate Substrate Protein receptor->substrate phosphorylates atp ATP atp->receptor compound Pyridazine Analog (Kinase Inhibitor) compound->receptor binds to ATP-binding site p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: Simplified signaling pathway illustrating the mechanism of action for pyridazine-based kinase inhibitors.

References

Purity Assessment of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the purity assessment of 6-Bromo-N,N-dimethylpyridazin-3-amine, a crucial building block in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data for easy comparison, and visualizes the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity determination of a wide array of pharmaceutical compounds, offering high resolution and sensitivity. For this compound, a robust RP-HPLC method can be employed to separate the main compound from potential impurities arising from synthesis or degradation.

Proposed HPLC Experimental Protocol

A gradient RP-HPLC method is proposed for the comprehensive purity profiling of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size) is suitable for the separation of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (minutes) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column Chromatographic Separation (C18 Column) autosampler->column pump Mobile Phase Delivery pump->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration purity Calculate Purity integration->purity

Figure 1. Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Purity Assessment Techniques

While HPLC is a powerful tool, other analytical techniques offer complementary information and can be advantageous in specific scenarios. The following sections provide an overview and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to identify and quantify volatile impurities that may not be easily detected by HPLC.

Experimental Protocol:

  • Instrumentation: GC system coupled with a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2][3][4] It is a powerful tool for determining the absolute purity of a compound.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[5][6][7][8][9] It is particularly useful for the separation of polar compounds that are poorly retained in RP-HPLC.

Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system.

  • Column: A HILIC column with a polar stationary phase (e.g., amide, amino, or bare silica).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in Water.

  • Gradient Elution: A gradient starting with a high percentage of acetonitrile and increasing the aqueous portion.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm or Mass Spectrometry.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10][11][12][13][14] It offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity compared to HPLC.

Experimental Protocol:

  • Instrumentation: SFC system with a back-pressure regulator.

  • Column: SFC-specific columns, often with polar stationary phases.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) and an additive (e.g., diethylamine for basic compounds).

  • Gradient Elution: Gradient of the co-solvent.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm or Mass Spectrometry.

  • Sample Preparation: Dissolve the sample in the co-solvent.

Quantitative Data Summary and Comparison

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity assessment of this compound.

ParameterHPLC (RP-C18)GC-MSqNMRHILICSFC
Principle Partition chromatographyVolatility-based separationNuclear magnetic resonancePartition chromatographySupercritical fluid chromatography
Typical Analysis Time 15-30 min20-40 min5-15 min10-25 min5-15 min
Sample Throughput HighMediumLow to MediumHighHigh
Typical Sample Amount 1-10 µg0.1-1 µg1-10 mg1-10 µg1-10 µg
Limit of Detection (LOD) Low (ng range)Very Low (pg range)High (µg-mg range)Low (ng range)Low (ng range)
Precision (RSD) < 1%< 5%< 1%< 2%< 2%
Quantification Relative (requires reference standard)Relative (requires reference standard)Absolute (primary method)Relative (requires reference standard)Relative (requires reference standard)
Strengths Robust, versatile, high resolutionHigh sensitivity, excellent for volatile impuritiesAbsolute quantification, structural informationGood for polar compoundsFast, green, orthogonal to HPLC
Limitations May not be suitable for very polar or non-polar compoundsRequires volatile and thermally stable analytesLower sensitivity, requires pure internal standardCan have reproducibility issuesRequires specialized instrumentation

Conclusion

The selection of an appropriate analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis.

  • Reversed-Phase HPLC is a robust and versatile method that should be considered the primary technique for routine purity analysis and quality control.

  • GC-MS is an excellent complementary technique for the identification and quantification of volatile impurities.

  • Quantitative NMR provides an orthogonal and absolute measure of purity, making it invaluable for the characterization of reference standards.

  • HILIC offers a solution for the analysis of any highly polar impurities that are not well-retained by RP-HPLC.

  • SFC presents a "green" and high-throughput alternative to HPLC, with different selectivity that can be beneficial for resolving challenging impurity profiles.

For comprehensive purity profiling, a combination of these techniques, particularly HPLC and an orthogonal method like qNMR or GC-MS, is recommended to ensure the quality and safety of the final pharmaceutical product.

References

X-ray Crystallographic Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and synthetic aspects of 6-Bromo-N,N-dimethylpyridazin-3-amine and its derivatives. While a direct X-ray crystallographic analysis of this compound is not publicly available, this document compiles and compares data from structurally related compounds to offer insights into its potential solid-state conformation and packing. The guide also details relevant synthetic methodologies for pyridazine derivatives, providing a valuable resource for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data of Related Heterocyclic Compounds

To infer the potential crystal structure of this compound, we can analyze the crystallographic data of analogous brominated and/or aminated heterocyclic systems. The following table summarizes key crystallographic parameters from published studies on related molecules. This comparison can help researchers anticipate the molecular geometry, intermolecular interactions, and crystal packing of the title compound.

CompoundCrystal SystemSpace GroupKey Torsion Angles/Dihedral AnglesIntermolecular Interactions
3-(4-bromophenyl)-4,6-dimethyl-1-pyrid-3-ylmethylaminoimidazo-[1,5-b]pyridazine MonoclinicP12(1)l-Intermolecular hydrogen bridge N14· · ·H10-N10 forms a zig-zag chain.[1]
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine TriclinicP-1The phenyl ring is inclined to the imidazolopyridine plane by 1.6 (1)°.[2]Slipped π–π stacking interactions, weak C—H···O hydrogen bonds.[2]
2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide MonoclinicP21/nDihedral angle between the two pyridine rings is 2.48 (2)°.Intermolecular N-H···O hydrogen bonding forms dimers.[3]

Note: The data presented above is for comparative purposes and the actual crystal structure of this compound may differ.

Experimental Protocols: Synthesis of Pyridazine Derivatives

The synthesis of pyridazine derivatives is crucial for obtaining single crystals suitable for X-ray diffraction. Below are generalized experimental protocols for the synthesis of related compounds, which can be adapted for this compound and its derivatives.

General Procedure for the Synthesis of Substituted Pyridazin-3-amines

A common route to pyridazine-3-amine derivatives involves the reaction of a suitable precursor with an amine. For instance, 3-amino-6-chloropyridazine can be dehalogenated to form pyridazin-3-amine.[4] A general procedure is as follows:

  • Dissolve the starting material (e.g., a halogenated pyridazine) in an appropriate solvent such as tetrahydrofuran.[4]

  • Add a base (e.g., sodium hydroxide) and a palladium-carbon catalyst.[4]

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for an extended period (e.g., 2 days).[4]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.[4]

  • Purify the product by recrystallization or column chromatography.

Synthesis of Fused Pyridazine Systems

Fused pyridazine systems, such as pyrimido[1,2-b]pyridazines, can be synthesized from 3-aminopyridazine derivatives.

  • Treat the 3-aminopyridazine derivative with a suitable reagent like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in acetic acid.[5]

  • Heat the mixture to reflux for a specified time.[5]

  • Add sodium acetate and continue refluxing.[5]

  • Evaporate the volatile components and triturate the solid residue with an appropriate solvent to precipitate the product.[5]

  • Collect the product by filtration and recrystallize.[5]

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the synthesis and structural analysis of a novel pyridazine derivative.

Structural Analysis Workflow cluster_synthesis Synthesis and Purification cluster_analysis X-ray Crystallographic Analysis A Starting Material (e.g., 3,6-dichloropyridazine) B Amination Reaction (e.g., with Dimethylamine) A->B Reaction C Purification (Recrystallization/Chromatography) B->C Work-up D Single Crystal Growth C->D Crystallization E Data Collection (X-ray Diffractometer) D->E Diffraction F Structure Solution and Refinement E->F Processing G Structural Analysis (Bond lengths, angles, etc.) F->G Interpretation H Comparative Analysis G->H Comparison

Caption: Workflow for Synthesis and X-ray Crystallographic Analysis.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comparative framework based on the analysis of structurally related compounds. The presented synthetic protocols and logical workflow offer a practical starting point for researchers aiming to synthesize and characterize this and other pyridazine derivatives. The elucidation of the precise solid-state structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships and facilitating the design of new functional molecules.

References

Comparative Analysis of Kinase Inhibitors Derived from a 6-Bromo-N,N-dimethylpyridazin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vitro kinase assays for inhibitors conceptually derived from 6-Bromo-N,N-dimethylpyridazin-3-amine. We present a performance comparison with established alternative inhibitors, supported by experimental data and detailed protocols.

The heterocyclic compound this compound serves as a versatile starting material in medicinal chemistry for the synthesis of kinase inhibitors. Its pyridazine core is a key structural motif in a variety of biologically active molecules. Through established synthetic transformations, this starting material can be elaborated into more complex heterocyclic systems, such as the imidazo[1,2-b]pyridazine scaffold, which has demonstrated potent inhibitory activity against several important kinase targets implicated in cancer and autoimmune diseases.

This guide will focus on a comparative analysis of imidazo[1,2-b]pyridazine-based inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Monopolar Spindle 1 (Mps1) kinase, and contrast their in vitro efficacy with that of commercially available and clinically relevant inhibitors.

Proposed Synthetic Pathway

The synthesis of the core imidazo[1,2-b]pyridazine scaffold from this compound is proposed to proceed via a two-step sequence. The initial step involves the demethylation of the starting material to yield 6-bromo-pyridazin-3-amine. This intermediate can then undergo a condensation reaction with an α-haloketone to afford the bicyclic imidazo[1,2-b]pyridazine system. Further functionalization of this scaffold would then lead to the specific kinase inhibitors discussed in this guide.

Synthetic Pathway Proposed Synthesis of Imidazo[1,2-b]pyridazine Scaffold start This compound intermediate 6-Bromo-pyridazin-3-amine start->intermediate Demethylation scaffold Imidazo[1,2-b]pyridazine Scaffold intermediate->scaffold Condensation with α-haloketone inhibitors Target Kinase Inhibitors scaffold->inhibitors Further Functionalization Kinase Assay Workflow General In Vitro Kinase Assay Workflow prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) reaction Kinase Reaction (Incubation at controlled temperature) prep->reaction detection Signal Detection (e.g., Luminescence, Fluorescence) reaction->detection analysis Data Analysis (IC50 Curve Fitting) detection->analysis BTK Signaling Pathway Simplified BTK Signaling Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response Cell Proliferation & Survival Downstream->Response Mps1 Signaling Pathway Role of Mps1 in the Spindle Assembly Checkpoint Kinetochore Unattached Kinetochore Mps1 Mps1 Kinetochore->Mps1 Recruitment Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 Phosphorylation & Activation MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Assembly APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibition Anaphase Anaphase Onset APC_C->Anaphase Blocked

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium catalyst systems for various cross-coupling reactions involving the versatile building block, 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to its utility in the synthesis of pharmaceutical and agrochemical compounds, understanding the optimal catalytic conditions for its functionalization is of significant interest.[1][2][3] The data and protocols presented herein are synthesized from established methodologies for structurally similar bromo-substituted nitrogen heterocycles, offering a predictive framework for catalyst selection and reaction optimization.

Catalyst Performance Overview

The choice of palladium source, ligand, and base is critical for achieving high yields and reaction efficiency in cross-coupling reactions. Below is a summary of commonly employed palladium catalysts and their expected performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.

Table 1: Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane/H₂O901285-95
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene100890-98
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃THF801288-96

Yields are estimated based on reactions with similar bromo-substituted pyridines and other heterocycles.[4][5][6][7]

Table 2: Comparative Performance of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (5 mol%)Xantphos (7.5 mol%)Cs₂CO₃Toluene1001880-92
Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOtBuToluene801285-95
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄Dioxane1001090-97

Yields are extrapolated from amination reactions on bromo-purines and bromo-pyridines.[8][9][10]

Table 3: Comparative Performance of Palladium Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NDMF80685-95
Pd(CF₃COO)₂ (2.5 mol%)CuI (5 mol%)Et₃NDMF100390-96
Pd(CH₃CN)₂Cl₂ (0.5 mol%)-Cs₂CO₃2-MeTHFRT1280-90

Yields are based on reported Sonogashira couplings of other bromo-amino-pyridines.[11][12][13]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of N,N-dimethyl-6-phenylpyridazin-3-amine

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the 1,4-dioxane and water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(6-(dimethylamino)pyridazin-3-yl)morpholine

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Xantphos (0.075 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add this compound and toluene.

  • Finally, add the morpholine to the reaction mixture.

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

Reaction: Synthesis of N,N-dimethyl-6-(phenylethynyl)pyridazin-3-amine

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add DMF, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the discussed palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Workflow A Combine Reactants: This compound Phenylboronic Acid Pd(PPh3)4, K3PO4 B Add Solvents: 1,4-Dioxane/H2O A->B Inert Atmosphere C Heat and Stir (90°C, 12h) B->C D Work-up: Cool, Dilute, Wash C->D Reaction Complete E Purification: Column Chromatography D->E F Final Product E->F

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow A Combine Catalyst System: Pd(OAc)2, Xantphos, Cs2CO3 Inert Atmosphere B Add Substrate & Solvent: This compound Toluene A->B C Add Amine: Morpholine B->C D Heat and Stir (100°C, 18h) C->D E Work-up: Cool, Filter D->E Reaction Complete F Purification: Flash Chromatography E->F G Final Product F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira_Workflow A Combine Solids: Substrate, Pd Catalyst, CuI Inert Atmosphere B Add Liquids: DMF, Et3N, Phenylacetylene A->B C Heat and Stir (80°C, 6h) B->C D Work-up: Cool, Extract C->D Reaction Complete E Purification: Column Chromatography D->E F Final Product E->F

Caption: Workflow for Sonogashira Coupling.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, impacting everything from pharmacokinetic studies to quality control. For a halogenated heterocyclic compound like 6-Bromo-N,N-dimethylpyridazin-3-amine, several analytical techniques can be theorized to offer the necessary sensitivity, selectivity, and robustness. This guide delves into the operational principles and expected performance of three primary analytical approaches.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the anticipated quantitative data for the analysis of this compound using HPLC-UV, UPLC-MS/MS, and GC-MS.

ParameterHPLC-UVUPLC-MS/MSGC-MS
**Linearity (R²) **> 0.999> 0.999> 0.998
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.15 ng/mL~3 ng/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (%Recovery) 98-102%95-105%97-103%
Sample Throughput ModerateHighModerate
Selectivity GoodExcellentVery Good
Cost LowHighModerate

In-Depth Look at Experimental Protocols

The successful implementation of any analytical method hinges on a well-defined and robust experimental protocol. Below are detailed methodologies for each of the compared techniques, providing a foundation for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of small molecules.[1][2][3][4] For this compound, a reverse-phase method would likely be suitable.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[5][6][7]

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A rapid gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Sample Preparation: For plasma or tissue samples, a protein precipitation or solid-phase extraction (SPE) step would be necessary prior to analysis to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the presence of a bromine atom, GC with a halogen-specific detector or a mass spectrometer could be a viable option, particularly if the compound is sufficiently volatile and thermally stable.[8][9][10]

Instrumentation: A gas chromatograph equipped with an autosampler and a mass selective detector.

Chromatographic Conditions:

  • Column: A capillary column suitable for aromatic and halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature and ramping up to ensure good separation.

  • Injector Temperature: Optimized to ensure complete vaporization without degradation.

  • Injection Mode: Splitless injection for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.

Sample Preparation: Samples would need to be dissolved in a volatile organic solvent. Derivatization might be necessary if the compound's volatility is low.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Prepare Standards & QCs dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical workflow for the quantification of this compound using HPLC-UV.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plasma) extract Protein Precipitation or SPE start->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into UPLC evaporate->inject separate Rapid Separation inject->separate ionize ESI+ Ionization separate->ionize analyze MRM Analysis ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification vs. IS integrate->quantify

Caption: A representative workflow for UPLC-MS/MS based quantification, especially for biological matrices.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Dissolve in Volatile Solvent derivatize Derivatization (if needed) start->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect SIM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: The general workflow for the quantitative analysis of a thermally stable and volatile compound using GC-MS.

Conclusion

The selection of an optimal analytical method for the quantification of this compound will depend on the specific requirements of the study. For routine analysis and quality control where high sensitivity is not the primary concern, HPLC-UV presents a cost-effective and reliable option. When high sensitivity and selectivity are crucial, such as in bioanalytical applications or for detecting low-level impurities, UPLC-MS/MS is the method of choice. GC-MS could be a suitable alternative if the compound exhibits appropriate volatility and thermal stability, offering good selectivity. The information and protocols provided in this guide serve as a starting point for the development and validation of a robust and reliable analytical method tailored to the specific needs of the researcher.

References

Comparative Reactivity Analysis: 6-Chloro- vs. 6-Bromo-N,N-dimethylpyridazin-3-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity between 6-chloro-N,N-dimethylpyridazin-3-amine and 6-bromo-N,N-dimethylpyridazin-3-amine, two key intermediates for researchers in drug discovery and medicinal chemistry. The focus is on their performance in widely-used palladium-catalyzed cross-coupling reactions.

Introduction

Halogenated pyridazines are valuable building blocks in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The nature of the halogen atom at the 6-position significantly influences the reactivity of the molecule in common bond-forming reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Understanding these reactivity differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Theoretical Reactivity Overview

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is a primary determinant of the substrate's reactivity. The general order of reactivity for aryl halides is I > Br > Cl.[1] This trend is attributed to the decreasing bond dissociation energies from C-Cl to C-I.

Consequently, the C-Br bond in this compound is weaker and more readily cleaved by the palladium catalyst than the C-Cl bond in its chloro-analogue. This suggests that the bromo derivative will generally exhibit higher reactivity, allowing for reactions to proceed under milder conditions, at faster rates, or with higher yields compared to the chloro derivative. While specific reaction conditions and catalyst systems can sometimes alter this general trend, it serves as a fundamental principle for predicting reactivity.[1]

Comparative Data in Cross-Coupling Reactions

FeatureThis compound6-chloro-N,N-dimethylpyridazin-3-amineRationale & Citation
General Reactivity HigherLowerThe C-Br bond is weaker and more susceptible to oxidative addition by palladium catalysts than the C-Cl bond.[1]
Typical Reaction Temp. Lower (e.g., RT to 80°C)Higher (e.g., 80°C to 120°C)More energy is required to activate the stronger C-Cl bond.
Catalyst Loading Typically lowerMay require higher loadingHigher catalyst amounts can help overcome the slower oxidative addition of aryl chlorides.
Ligand Choice Wide range of phosphine ligands are effective.Often requires more electron-rich and bulky ligands (e.g., Buchwald-type ligands) to facilitate C-Cl bond activation.[2]
Reaction Times ShorterLongerReflects the faster rate of the oxidative addition step.
Side Reactions Lower propensity for hydrodehalogenation at moderate temperatures.Increased risk of hydrodehalogenation, especially under forcing conditions.

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The conditions are generalized and should be optimized for specific substrates.

1. Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a halopyridazine with an arylboronic acid.

  • Reactants:

    • 6-halo-N,N-dimethylpyridazin-3-amine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 mmol)

    • Solvent (e.g., 1,4-Dioxane/H₂O or DME/Ethanol/H₂O, 10 mL)[3][4]

  • Procedure:

    • To an oven-dried reaction vessel, add the 6-halopyridazine, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the mixture with stirring at the appropriate temperature (e.g., 80°C for the bromo-derivative, potentially higher for the chloro-derivative) for the required time (typically 4-24 hours).[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

2. Representative Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of a halopyridazine with a primary or secondary amine.

  • Reactants:

    • 6-halo-N,N-dimethylpyridazin-3-amine (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos, RuPhos, or BINAP, 4 mol%)

    • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol)

    • Solvent (e.g., Toluene or Dioxane, 10 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the 6-halopyridazine and the amine.

    • Add the degassed solvent.

    • Seal the vessel and heat with stirring at the appropriate temperature (e.g., 80-110°C) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

G cluster_reactants Reactant Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation r1 6-Halopyridazine mix Combine Reactants under Inert Atmosphere r1->mix r2 Coupling Partner (Boronic Acid / Amine) r2->mix r3 Catalyst & Ligand r3->mix r4 Base & Solvent r4->mix heat Heat to Reaction Temperature mix->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench & Cool monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product G cluster_start Starting Materials cluster_outcome Reactivity Outcome chloro 6-Chloro-pyridazine (Stronger C-Cl Bond) pd_cat Pd(0) Catalyst chloro->pd_cat Slower Oxidative Addition bromo 6-Bromo-pyridazine (Weaker C-Br Bond) bromo->pd_cat Faster Oxidative Addition outcome_chloro Lower Reactivity (Harsher Conditions Needed) outcome_bromo Higher Reactivity (Milder Conditions Suffice) pd_cat->outcome_chloro pd_cat->outcome_bromo

References

Safety Operating Guide

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for 6-Bromo-N,N-dimethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-N,N-dimethylpyridazin-3-amine. Adherence to these protocols is critical to ensure personal safety and proper management of this chemical agent.

Chemical Hazard Overview: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE) Requirements

Effective protection against the hazards of this compound is achieved through a multi-layered approach to PPE. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Standards & Specifications Purpose
Eye & Face Protection Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[2][3]To prevent eye contact which can cause serious irritation[1].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coatFollow manufacturer's specifications for breakthrough time and permeation rate.To prevent skin contact which can cause irritation[1].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in well-ventilated areas. If exposure limits may be exceeded or irritation is experienced, a respirator is required[2].To prevent inhalation which may cause respiratory irritation[1].
General Hygiene N/AEyewash stations and safety showers must be readily accessible near the workstation[2][4].For immediate decontamination in case of accidental exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup then prep_gather Assemble All Necessary Equipment prep_setup->prep_gather then handle_weigh Carefully Weigh/Measure Compound prep_gather->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer then handle_avoid Avoid Dust and Vapor Formation handle_transfer->handle_avoid always post_decon Decontaminate Work Surfaces handle_avoid->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash then post_remove Remove PPE in Correct Order post_wash->post_remove then disp_waste Segregate Chemical Waste post_remove->disp_waste disp_container Use Approved, Labeled Waste Containers disp_waste->disp_container then disp_procedure Dispose According to Institutional and Local Regulations disp_container->disp_procedure finally

Caption: Workflow for Safe Handling of this compound

Experimental Protocols: Step-by-Step Guidance

Handling and Use:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood[2][3]. Don all required PPE as specified in the table above.

  • Handling: Avoid direct contact with skin and eyes[3]. Do not breathe in dust or vapors[2][4]. When not in use, keep the container tightly closed and store it in a dry, cool, and well-ventilated place[2][4].

  • Hygiene: Wash your hands and any exposed skin thoroughly after handling the compound[2]. Do not eat, drink, or smoke in the work area[2].

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[2].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice[2].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[2].

  • If Swallowed: Rinse the mouth with water. Call a poison center or doctor if you feel unwell[2].

Disposal Plan:

  • Waste Collection: Dispose of the contents and container to an approved waste disposal plant[2]. Do not allow the chemical to enter drains or waterways.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.

  • Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local environmental regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。